Dimethyldithiocarbamic acid
Description
Contextualization within Dithiocarbamate (B8719985) Chemistry
Dimethyldithiocarbamic acid is a primary member of the dithiocarbamate class of compounds. Dithiocarbamates are characterized by the presence of a dithiocarbamate functional group, with the general formula R₂NCS₂⁻. nih.govatamanchemicals.com These compounds are analogues of carbamates where both oxygen atoms have been substituted by sulfur atoms. nih.gov The chemistry of dithiocarbamates is rich and varied, largely due to their exceptional ability to act as chelating agents for a wide array of metal ions. atamanchemicals.comnih.gov this compound, with its two methyl groups attached to the nitrogen atom, is one of the simplest organic dithiocarbamates and serves as a foundational structure for many derivatives. wikipedia.org
Historical Perspectives on Research and Development
The discovery of dithiocarbamic acids is not precisely dated, but the first recorded use dates back to 1850. nih.gov The development of dithiocarbamate derivatives for practical applications gained momentum in the early 20th century. Initially, compounds of this class were recognized for their utility in the vulcanization of rubber. apsnet.org The 1930s marked the introduction of some of the earliest dithiocarbamate-based fungicides, such as thiram (B1682883) (the oxidized dimer of this compound) and ziram (B1684391) (zinc dimethyldithiocarbamate). nih.govwho.int The fungicidal properties of these and other related compounds spurred further research and development, leading to the synthesis of a wide range of dithiocarbamate derivatives for agricultural and industrial use. apsnet.org Much of the development of dithiocarbamate pesticides occurred during and after World War II. who.int
Scope and Significance in Contemporary Chemical Sciences
The significance of this compound and its derivatives in modern chemical sciences is extensive. Its ability to form stable complexes with numerous transition metals is a key attribute that underpins many of its applications. nih.govontosight.ai These complexes are not only crucial in industrial processes like rubber manufacturing but also play a vital role in analytical chemistry for the detection and separation of metal ions. ontosight.aiatamanchemicals.com In recent years, research has expanded to explore the use of dithiocarbamate complexes in materials science for the synthesis of nanoparticles and in coordination chemistry for the development of novel molecular architectures. nih.govtaylorandfrancis.com Furthermore, its derivatives continue to be important in agricultural chemistry as fungicides and pesticides. atamanchemicals.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethylcarbamodithioic acid | |
|---|---|---|
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InChI |
InChI=1S/C3H7NS2/c1-4(2)3(5)6/h1-2H3,(H,5,6) | |
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InChI Key |
MZGNSEAPZQGJRB-UHFFFAOYSA-N | |
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Canonical SMILES |
CN(C)C(=S)S | |
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Molecular Formula |
C3H7NS2 | |
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DSSTOX Substance ID |
DTXSID2043797 | |
| Record name | Dimethyldithiocarbamic acid | |
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Molecular Weight |
121.23 g/mol | |
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Physical Description |
Ziram is an odorless white powder. (NTP, 1992), Dry Powder; Other Solid; Water or Solvent Wet Solid, White solid; [ICSC] White solid; Formulated as water dispensable granules, flowable concentrate, and wettable powder for dust and spray; [Reference #2] White powder; [Aldrich MSDS], WHITE POWDER. | |
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| Record name | Zinc, bis(N,N-dimethylcarbamodithioato-.kappa.S,.kappa.S')-, (T-4)- | |
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Flash Point |
200 °F (NTP, 1992) | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), Soluble in carbon disulfide, chloroform, dilute alkalies, and concentrated HCl., In alcohol: less than 0.2 g/100 ml @ 25 °C; in acetone: less than 0.5 g/100 ml @ 25 °C; in benzene: less than 0.5 g/100 ml @ 25 °C; in carbon tetrachloride: less than 0.2 g/100 ml @ 25 °C; in ether: less than 0.2 g/100 ml @ 25 °C; in naphtha: 0.5 g/100 ml @ 25 °C. sol in diluted caustic soln., Soluble in alkali., In water, 65 mg/l @ 25 °C, Solubility in water: very poor | |
| Record name | ZIRAM | |
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Density |
1.66 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.66 @ 25 °C referred to water at 4 °C, 1.7 g/cm³ | |
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Vapor Pressure |
Negligible (NTP, 1992), 0.00000001 [mmHg], 7.5X10-9 mm Hg @ 0 °C | |
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Impurities |
In Japan ... technical grade ... /contains/ less than 0.5% water, 0.4-0.5% sodium chloride & 1.0-1.1% other impurities (mostly zinc methyldithiocarbamate). | |
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Color/Form |
Crystals from hot chloroform + alcohol, White when pure, Colorless powder, Crystalline white solid | |
CAS No. |
137-30-4, 79-45-8 | |
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Melting Point |
482 °F (NTP, 1992), 246 °C, MP: 250 °C (crystals); 148 °C (dust)., MP: 240-244 °C /Technical/, 240-250 °C | |
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Synthetic Methodologies and Chemical Transformations
Fundamental Synthesis of Dimethyldithiocarbamic Acid and its Salts
The cornerstone of this compound chemistry is its synthesis from simple, readily available precursors. The most common approach involves the reaction of a secondary amine, specifically dimethylamine (B145610), with carbon disulfide.
Reaction Pathways from Precursor Amines and Carbon Disulfide
The fundamental synthesis of dimethyldithiocarbamate (B2753861) salts is achieved by reacting dimethylamine with carbon disulfide in the presence of a base, typically sodium hydroxide (B78521). wikipedia.orgatamanchemicals.comchemicalbook.com This reaction forms the water-soluble sodium salt, sodium dimethyldithiocarbamate. wikipedia.orgatamanchemicals.com The general chemical equation for this process is:
CS₂ + HN(CH₃)₂ + NaOH → NaS₂CN(CH₃)₂ + H₂O wikipedia.org
This method is not limited to dimethylamine and can be similarly applied to other secondary amines to produce a variety of dithiocarbamates. wikipedia.orgwikipedia.org The resulting dithiocarbamic acid is a dithiocarbamate (B8719985), a class of compounds containing the -CS2N- group. ontosight.ai
The reaction can be carried out in an aqueous medium, and for industrial applications, different methods such as the pot reaction method, an improved pot reaction method, and a microchannel continuous reaction method have been developed. researchgate.net A one-pot synthesis can also be achieved by reacting primary or secondary amines, carbon disulfide, and alkyl or benzyl (B1604629) halides in an ethanol-aqueous medium. researchgate.net
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for achieving high yields and purity of dimethyldithiocarbamate salts. Several factors, including temperature, solvent, and the nature of the base, can significantly influence the outcome of the synthesis.
For instance, a method for producing high-purity solid sodium dimethyldithiocarbamate involves controlling the temperature between 10-25°C while reacting gaseous dimethylamine and carbon disulfide in a sodium hydroxide solution. google.com The reaction time for adding the reactants is typically between 80 to 120 minutes, followed by a continued reaction for another 40 to 60 minutes. google.com Another optimized process involves passing a two-phase solution of dimethylamine and sodium hydroxide with carbon disulfide through a microreactor at 25°C, achieving a yield of 99.85%. chemicalbook.com
The choice of base and solvent also plays a critical role. Studies have shown that using potassium carbonate (K₂CO₃) as a base in solvents like methanol (B129727) or ethanol (B145695) can lead to high yields. nih.gov In some cases, a solvent-free approach using a catalytic amount of benzyl trimethyl ammonium (B1175870) hydroxide (Triton-B) has been developed, offering milder reaction conditions and high yields (82-98%). growingscience.com
Below is a table summarizing various optimized conditions for the synthesis of dithiocarbamates:
| Amine | Reagents | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Dimethylamine | Carbon Disulfide | Sodium Hydroxide | Water | 10-25 | High | google.com |
| Diethylamine | Carbon Disulfide, DABCO salt | K₂CO₃ | THF | 90 | 95 | nih.gov |
| Dimethylamine | Carbon Disulfide | Sodium Hydroxide | - | 25 | 99.85 | chemicalbook.com |
| Various amines | Alkyl halides, Carbon Disulfide | Triton-B | None | Room Temp | 82-98 | growingscience.com |
| Benzylamine | p-Quinone Methide, Carbon Disulfide | None | Dichloromethane | Room Temp | 96 | acs.org |
Derivatization Strategies
The versatility of this compound stems from the various chemical transformations it can undergo. These derivatization strategies allow for the synthesis of a wide range of compounds with tailored properties for specific applications.
Formation of Thiuram Disulfides via Oxidation
A key derivative of this compound is thiram (B1682883), the simplest thiuram disulfide, which is formed through the oxidation of the dimethyldithiocarbamate anion. wikipedia.orgwikipedia.org This oxidative coupling can be achieved using various oxidizing agents, including hydrogen peroxide, chlorine, and iodine. wikipedia.orggoogle.comgoogle.com
The general reaction for the oxidation to form a thiuram disulfide is: 2 NaS₂CNEt₂ + I₂ → (S₂CNEt₂)₂ + 2 NaI wikipedia.org
Industrially, thiram is often produced in a two-stage process where sodium dimethyldithiocarbamate is first formed and then oxidized. google.com The oxidation of dithiocarbamates can also occur spontaneously in the presence of ferric ions in buffered aqueous solutions. acs.org For example, at pH 5.5, 43% of iron(III) dimethyldithiocarbamate was oxidized to thiram within two hours. acs.org An electrolytic approach using a microfluidic reactor has also been developed for a greener synthesis of thiuram disulfides, which can achieve a yield of 88%. rsc.org
Synthesis of Methyl and Other Esters of this compound
Esters of this compound are another important class of derivatives. The methyl ester can be synthesized by reacting sodium dimethyldithiocarbamate with a methylating agent like dimethyl sulfate (B86663) in an aqueous medium. atamanchemicals.comatamanchemicals.com This reaction is typically carried out at a temperature of 40° to 50°C in the presence of an emulsifier. atamanchemicals.comatamanchemicals.com
The general procedure for the synthesis of dithiocarbamate esters involves the reaction of an amine with carbon disulfide, followed by the addition of an alkyl or benzyl halide. researchgate.net A variety of dithiocarbamate esters can be synthesized through a one-pot reaction of amines, carbon disulfide, and alkyl halides in aqueous conditions at room temperature without the need for a catalyst. primescholars.com The synthesis of S-benzyl dithiocarbamates has been achieved with good to excellent yields by reacting p-quinone methides with amines and carbon disulfide under metal-free and base-free conditions. tandfonline.com
The table below provides examples of different esters of dithiocarbamic acid and their synthetic routes:
| Ester Type | Reactants | Conditions | Yield (%) | Reference |
| Methyl Ester | Sodium dimethyldithiocarbamate, Dimethyl sulfate | 40-50°C, aqueous medium with emulsifier | - | atamanchemicals.comatamanchemicals.com |
| Aryl Dithiocarbamates | Amines, Carbon disulfide, Alkyl halides | Room temperature, aqueous | - | primescholars.com |
| S-Benzyl Dithiocarbamates | p-Quinone methides, Amines, Carbon disulfide | Room temperature, dichloromethane | 74-96 | tandfonline.com |
| Allyl Dimethyldithiocarbamate | Dimethylamine, Carbon disulfide, Allyl chloride | 0-5°C, pH 8-10, ethanol/water | - |
Preparation of Diverse Derivatives for Specialized Applications
The reactivity of the dithiocarbamate group allows for the synthesis of a wide range of derivatives with specialized applications in fields such as agriculture, medicine, and materials science. rsc.orgresearchgate.netriverlandtrading.com For instance, dithiocarbamates can act as chelating agents for various metals, forming stable complexes. wikipedia.orgresearchgate.net Zinc and manganese salts of dithiocarbamates, such as Ziram (B1684391), Zineb, and Maneb, are synthesized by reacting the corresponding dithiocarbamate with metal salts like zinc acetate (B1210297) or manganese sulfate. researchgate.net
Furthermore, novel mixed anhydrides have been synthesized by reacting N-methyl-N-methoxycarbonylcarbamoyl chloride with alkaline salts of N,N-dialkyldithiocarbamic acids. chemicalpapers.com These derivatives have shown potential as fungicides and mordants for cultural plants. chemicalpapers.com The synthesis of sequence-defined oligomers incorporating dithiocarbamate, ester, and amide functionalities in the backbone and side chains has also been reported, demonstrating the tunability of their properties for applications like heavy metal removal. rsc.org
Green Chemistry Approaches in Dimethyldithiocarbamate Synthesis
The principles of green chemistry, which encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, have been increasingly applied to the synthesis of dithiocarbamates. primescholars.comjocpr.com Traditional methods often involve toxic reagents and solvents, prompting researchers to develop more environmentally benign alternatives. scispace.com These modern approaches focus on aspects such as the use of green solvents, catalyst-free conditions, multi-component reactions (MCRs) for improved atom economy, and the use of recoverable catalysts. tandfonline.comrsc.org
Key strategies in the green synthesis of dimethyldithiocarbamate and its derivatives include one-pot procedures that combine primary or secondary amines, carbon disulfide, and various electrophilic substrates. tandfonline.com These methods are valued for their operational simplicity, high productivity, and high atom economy, as they maximize the incorporation of reactant atoms into the final product. primescholars.comtandfonline.com
Catalyst-Free and Alternative Catalyst Systems
A significant advancement in green dithiocarbamate synthesis is the development of catalyst-free and base-free reaction conditions. tandfonline.com An efficient, transition-metal-catalyst-free approach involves the one-pot condensation of an alkyl/aryl halide, carbon disulfide, and a secondary amine in an ethanol-water solvent mixture at room temperature. researchgate.net This method avoids the need for hazardous solvents and metal catalysts. researchgate.net
Where catalysts are employed, the focus has shifted to more sustainable options. Trimethylbenzyl ammonium hydroxide (Triton-B) has been identified as a low-cost, recoverable, and highly effective phase-transfer catalyst for the synthesis of dithiocarbamates. scispace.com This methodology facilitates the reaction of amines with carbon disulfide and an electrophile under mild, room temperature conditions, achieving high yields of up to 95%. scispace.com
Another innovative approach involves the use of carbon dioxide (CO2) as a green neutralizing agent. A method for oxidizing sodium dimethyldithiocarbamate to tetramethyl thiuram disulfide (TMTD) was developed using CO2, with hydrogen peroxide (H2O2) as the oxidant and water as the solvent. acs.org This process eliminates the need for strong acids like sulfuric acid and allows for the recycling of the mother liquor, significantly reducing wastewater discharge. acs.org
Green Solvents and Reaction Media
The replacement of volatile and toxic organic solvents is a cornerstone of green chemistry. For dithiocarbamate synthesis, several environmentally friendly solvent systems have been successfully utilized. rsc.org These include:
Water or Ethanol-Water Mixtures: Reactions performed in aqueous media or simple alcohol-water combinations are inherently greener. researchgate.netajgreenchem.commdpi.com A catalyst-free condensation reaction has been effectively established in an ethanol-water solvent. researchgate.net
Deep Eutectic Solvents (DES) and Polyethylene (B3416737) Glycol (PEG): These have been used to promote the fast and efficient synthesis of dithiocarbamate derivatives through one-pot, three-component condensations. rsc.org A major advantage of these solvents is their ability to be recovered and recycled for subsequent reactions, minimizing waste. rsc.org The reactions proceed in high yields with short reaction times, eliminating the need for traditional organic solvents and complex work-up procedures. rsc.org
The following table summarizes and compares various green synthetic methodologies for producing dithiocarbamates, highlighting key research findings.
Table 1: Comparison of Green Synthetic Methods for Dithiocarbamates
| Method | Catalyst / Promoter | Solvent System | Key Advantages | Reported Yield | Source(s) |
|---|---|---|---|---|---|
| Phase-Transfer Catalysis | Triton-B | Not specified | Low-cost, recoverable catalyst; Mild, room temperature conditions. | Up to 95% | scispace.com |
| Catalyst-Free Condensation | None | Ethanol-Water | Avoids hazardous solvents and metal catalysts; Environmentally friendly. | High | researchgate.net |
| Green Solvent Promotion | None | Deep Eutectic Solvent (DES) or Polyethylene Glycol (PEG) | Recyclable solvents; No organic solvents; Short reaction times. | High | rsc.org |
Coordination Chemistry and Metal Complexation
Ligand Properties of Dimethyldithiocarbamate (B2753861)
The coordination capabilities of the dimethyldithiocarbamate ligand are fundamentally linked to its electronic structure and the nature of its donor atoms. The presence of two sulfur atoms and a nitrogen atom allows for various bonding modes and electronic interactions with metal centers.
Chelation Mechanism and Ligand Denticity (Monodentate, Bidentate, Bridging)
The dimethyldithiocarbamate ligand, [(CH₃)₂NCS₂]⁻, is a "1,1-dithio" ligand and typically acts as a chelating agent, binding to a metal ion through both sulfur atoms. wikipedia.orgresearchgate.net This forms a stable four-membered chelate ring. researchgate.net The chelation process involves the coordination of the two sulfur atoms to the metal center, a mechanism that contributes to the high stability of the resulting complexes. researchgate.netresearchgate.net
While the most common coordination mode is bidentate , where both sulfur atoms bind to a single metal ion, dimethyldithiocarbamate can also exhibit other denticities: wikipedia.orge-journals.inatamanchemicals.com
Monodentate: In certain instances, the dimethyldithiocarbamate ligand can coordinate to a metal center through only one of its sulfur atoms. atamanchemicals.comzenodo.org This mode is less common but has been observed in specific complexes, such as in some trinuclear gold(I) complexes. researchgate.net The distinction between monodentate and bidentate coordination can sometimes be inferred from infrared spectroscopy, where a doublet in the ν(C-S) stretching frequency region around 1000 cm⁻¹ suggests a monodentate nature, while a single strong band in the 950-1050 cm⁻¹ range is indicative of bidentate chelation. e-journals.inzenodo.org
Bidentate: This is the predominant coordination mode, leading to the formation of a stable four-membered ring with the metal ion. wikipedia.orge-journals.in This strong chelation effect is a key factor in the widespread use of dithiocarbamates in coordination chemistry.
Bridging: The dimethyldithiocarbamate ligand can also act as a bridging ligand, connecting two metal centers. In this arrangement, one or both sulfur atoms can be involved in bridging. For instance, in the dimeric zinc(II) complex, [Zn₂(dmdtc)₂(μ-dmdtc)₂], one dimethyldithiocarbamate group binds as a bidentate ligand to one zinc atom, while another bridges the two zinc atoms. inorgchemres.org
Electronic Structure and Bonding Characteristics
The electronic structure of the dimethyldithiocarbamate ligand is characterized by significant electron delocalization over the S₂CN fragment. This is represented by several resonance structures, with a key contributor being a zwitterionic form where a positive charge resides on the nitrogen atom and negative charges are on the sulfur atoms. wikipedia.org This delocalization results in a partial double bond character for the C-N bond, leading to a higher rotational barrier around this bond. wikipedia.org
From the perspective of Hard and Soft Acid-Base (HSAB) theory, the dimethyldithiocarbamate ligand is classified as a soft ligand due to the presence of the two sulfur donor atoms. wikipedia.org This softness makes it particularly suitable for forming stable complexes with soft metal ions. The π-donor properties of the amino group enhance the basicity of the sulfur centers compared to dithiocarboxylates. wikipedia.org This enhanced basicity allows dithiocarbamates to stabilize metal ions in unusually high oxidation states, such as Fe(IV), Co(IV), Ni(III), and Cu(III). wikipedia.org
Synthesis and Characterization of Metal Complexes
A vast number of metal complexes with dimethyldithiocarbamate have been synthesized and studied. These complexes span the transition metals and include both homoleptic and mixed-ligand systems.
Transition Metal Dimethyldithiocarbamate Complexes (e.g., Fe, Co, Ni, Cu, Zn, Au)
Homoleptic dimethyldithiocarbamate complexes, with the general formula M(S₂CNMe₂)n, are common. wikipedia.org The synthesis of these complexes often involves a salt metathesis reaction between an alkali metal salt of dimethyldithiocarbamate and a metal salt in an aqueous or alcoholic solution. wikipedia.org Another synthetic route is the electrochemical oxidation of a metal in a solution containing tetramethylthiuram disulfide. tandfonline.com
Here are some examples of well-characterized transition metal dimethyldithiocarbamate complexes:
Iron (Fe): Iron tris(dimethyldithiocarbamate), Fe(S₂CNMe₂)₃, is a well-known octahedral complex of iron(III). wikipedia.org It exhibits spin crossover behavior, where its magnetic properties are sensitive to the nature of the amine substituents. wikipedia.org Iron(II) complexes with dimethyldithiocarbamate have also been studied. rsc.orgru.nl
Cobalt (Co): Cobalt(III) forms stable octahedral complexes of the type Co(S₂CNMe₂)₃. researchgate.netwikipedia.orgmalayajournal.org These are typically prepared by the air-oxidation of a mixture of a cobalt(II) salt and a dimethyldithiocarbamate salt. wikipedia.org
Nickel (Ni): Nickel bis(dimethyldithiocarbamate), Ni(S₂CNMe₂)₂, is a square-planar complex of nickel(II). wikipedia.org It is a diamagnetic solid and can be prepared by the reaction of a nickel(II) salt with sodium dimethyldithiocarbamate. wikipedia.org
Copper (Cu): Copper forms complexes in both +1 and +2 oxidation states. Copper(II) bis(dimethyldithiocarbamate) is a known complex. e-journals.in Copper(I) dithiocarbamates can be synthesized by reacting copper(I) oxide with the sodium salt of the ligand in an inert atmosphere. baselius.ac.in
Zinc (Zn): Zinc bis(dimethyldithiocarbamate), Zn(S₂CNMe₂)₂, exists as a dimer, [Zn(S₂CNMe₂)₂]₂, in the solid state. wikipedia.orgatamanchemicals.com Each zinc center is five-coordinate. wikipedia.org The synthesis can be achieved by reacting a zinc salt with sodium dimethyldithiocarbamate or through the reductive disulfide bond cleavage of tetramethylthiuram disulfide in the presence of Zn²⁺. inorgchemres.orgwikipedia.org
Gold (Au): Gold(I) and gold(III) complexes with dimethyldithiocarbamate have been synthesized and investigated for their potential applications. nih.govnih.govucd.ie For example, the gold(III) complex [AuBr₂(DMDT)] has been reported. nih.gov Gold(I) can form trinuclear complexes with dimethyldithiocarbamate ligands exhibiting various coordination modes. researchgate.netunirioja.es
| Metal | Complex Formula | Oxidation State | Coordination Geometry | Reference |
|---|---|---|---|---|
| Iron (Fe) | Fe(S₂CNMe₂)₃ | +3 | Octahedral | wikipedia.org |
| Cobalt (Co) | Co(S₂CNMe₂)₃ | +3 | Octahedral | wikipedia.orgmalayajournal.org |
| Nickel (Ni) | Ni(S₂CNMe₂)₂ | +2 | Square Planar | wikipedia.org |
| Copper (Cu) | Cu(S₂CNMe₂)₂ | +2 | - | e-journals.in |
| Zinc (Zn) | [Zn(S₂CNMe₂)₂]₂ | +2 | Pentacoordinate (in dimer) | wikipedia.orgatamanchemicals.com |
| Gold (Au) | [AuBr₂(DMDT)] | +3 | - | nih.gov |
Mixed-Ligand Complexes Incorporating Dimethyldithiocarbamate
Dimethyldithiocarbamate can also be incorporated into mixed-ligand complexes, where other ligands are also coordinated to the metal center. This allows for the fine-tuning of the electronic and steric properties of the complex. The synthesis of these complexes typically involves reacting a pre-formed metal-dithiocarbamate complex with another ligand or a one-pot reaction with the metal salt and both ligands.
Examples of mixed-ligand complexes include:
Complexes of Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) with both dimethyldithiocarbamate and 1-phenyl-1,3-butanedione have been synthesized and characterized. bowen.edu.ngresearchgate.net
Palladium(II) complexes with the general formula [(dmdtc)Pd(PR₃)Cl], where PR₃ is a phosphine (B1218219) ligand, have been prepared. nih.gov
Cobalt(III) complexes containing both dimethyldithiocarbamate and diamine ligands, such as ethylenediamine, have been synthesized. baselius.ac.inoup.com
Mixed-ligand complexes of iron and copper containing both a Schiff base and a dithiocarbamate (B8719985) group have also been reported. baselius.ac.in
Spectroscopic and Structural Elucidation of Metal Complexes (e.g., X-ray Diffraction, IR, UV-Vis, EPR)
A variety of spectroscopic and structural techniques are employed to characterize dimethyldithiocarbamate metal complexes and to understand their bonding and structure.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for probing the coordination mode of the dimethyldithiocarbamate ligand. e-journals.inbowen.edu.ngresearchgate.netacs.org Key vibrational bands include:
ν(C-N): The stretching vibration of the C-N bond, which appears in the range of 1485-1496 cm⁻¹, is sensitive to the electronic structure and the degree of double bond character. e-journals.in
ν(C-S): The C-S stretching frequency, typically found between 1002-1010 cm⁻¹, can help distinguish between monodentate and bidentate coordination. e-journals.in
ν(M-S): The metal-sulfur stretching vibration, observed in the far-IR region (around 473-480 cm⁻¹), provides direct evidence of the coordination of the sulfur atoms to the metal ion. e-journals.in
UV-Vis Spectroscopy: Electronic absorption spectroscopy provides information about the electronic transitions within the complex, which are related to its geometry and electronic structure. researchgate.netbowen.edu.ng The spectra of dithiocarbamate complexes typically show intense bands due to ligand-to-metal charge transfer (LMCT) and intra-ligand π-π* transitions.
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is particularly useful for studying paramagnetic complexes, i.e., those with unpaired electrons. It can provide information about the oxidation state of the metal, the symmetry of the coordination environment, and the nature of the metal-ligand bonding.
| Spectroscopic Technique | Information Obtained | Key Features for Dimethyldithiocarbamate Complexes | Reference |
|---|---|---|---|
| X-ray Diffraction | Precise 3D structure, bond lengths, bond angles, coordination geometry | Confirms coordination modes (bidentate, bridging) and molecular structures | inorgchemres.orgnih.gov |
| Infrared (IR) Spectroscopy | Coordination mode of the ligand, functional groups | ν(C-N), ν(C-S), and ν(M-S) stretching frequencies | e-journals.inbowen.edu.ng |
| UV-Vis Spectroscopy | Electronic transitions, geometry, electronic structure | Ligand-to-metal charge transfer (LMCT) and intra-ligand π-π* transitions | researchgate.netbowen.edu.ng |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Oxidation state, coordination environment symmetry, metal-ligand bonding in paramagnetic complexes | Provides insights into the electronic structure of complexes with unpaired electrons | - |
Influence of Metal Center on Complex Stability and Reactivity
The identity of the central metal ion has a profound impact on the stability and reactivity of its complex with dimethyldithiocarbamic acid. This influence stems from the intrinsic properties of the metal, such as its ionic radius, charge, and the nature of its frontier orbitals, which dictate the strength and character of the metal-sulfur bonds.
Complex Stability
The stability of metal dithiocarbamate complexes is a widely studied area, with research consistently demonstrating clear trends across different metal ions. For first-row transition metals, the stability of dimethyldithiocarbamate complexes generally follows the Irving-Williams series. asianpubs.org This series describes a trend of increasing stability for divalent metal complexes, peaking at Copper(II). asianpubs.org The observed order is typically Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). asianpubs.org This trend is independent of the specific dithiocarbamate ligand used and is a fundamental principle in the coordination chemistry of these compounds. asianpubs.org
Studies have expanded beyond this series to include other metals. For instance, the stability of dialkyldithiocarbamate complexes has been shown to increase down a group in the periodic table, with the order Co < Ni < Pd. tandfonline.com Quantum chemistry studies have also been employed to calculate coordination energies, providing a theoretical basis for the stability order. One such study established the stability order for complexes with several heavy metal ions as Cr(III) > Cu(II) > Co(II) > Zn(II) > Fe(II) > Cd(II), which aligns with the calculated absolute values of their coordination energies. enpress-publisher.com The greater the charge transfer from the ligand to the metal ion, the greater the absolute value of the coordination energy and the more stable the resulting complex. enpress-publisher.com
The stability of these complexes is a result of the dithiocarbamate ligand's ability to form strong chelate rings with metal ions. e-journals.in The ligand acts as a "soft" donor, forming particularly stable complexes with soft or borderline Lewis acids like Cu(II) and Pd(II). tandfonline.commdpi.com Due to the pi-donor properties of the amino substituent, the sulfur centers exhibit enhanced basicity, allowing them to stabilize metals in a variety of oxidation states, including unusually high ones such as Cu(III), Ni(III), and Fe(IV). wikipedia.org
| Metal Series | Observed Stability Order | Source |
|---|---|---|
| First-Row Transition Metals (Divalent) | Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II) | asianpubs.org |
| Group 10 Analogs | Co < Ni < Pd | tandfonline.com |
| Calculated Coordination Energy | Cr(III) > Cu(II) > Co(II) > Zn(II) > Fe(II) > Cd(II) | enpress-publisher.com |
Complex Reactivity
The nature of the metal center also governs the reactivity of the dimethyldithiocarbamate complex. A key aspect of this is the influence of the metal on the degradation of the dithiocarbamate ligand itself. This compound and its simple salts are known to be unstable in acidic aqueous media, undergoing decomposition. atamanchemicals.com However, complexation with certain metal ions can significantly inhibit this degradation. researchgate.net
Copper(II) forms one of the most stable complexes with dimethyldithiocarbamate, and this high stability translates to a marked decrease in the ligand's reactivity. enpress-publisher.comresearchgate.net Experiments have shown that complexation with copper can inhibit the acid-catalyzed hydrolysis of dimethyldithiocarbamate, increasing its persistence. researchgate.net The half-life of the ligand can be extended to over two weeks in the presence of Cu(II), irrespective of pH. researchgate.net While other metals like cadmium and zinc also inhibit this hydrolysis, copper is considered the most likely to have a significant stabilizing effect under typical environmental conditions due to the superior stability of its complex. researchgate.net
The reactivity of the complex as a whole is also a function of the metal center. The electronic properties of the metal influence the electron density on the sulfur atoms of the ligand. For example, in a comparison of Ni(II), Cu(II), and Zn(II) diethyldithiocarbamate (B1195824) complexes, the greatest sigma-repulsion was found between zinc and sulfur, leading to a higher electronic density on the sulfur atoms in the zinc complex compared to those in the nickel and copper complexes. nih.gov This variation in electron density can affect how the complex interacts with other molecules or biological targets. nih.gov Furthermore, the dithiocarbamate ligand can be removed from a metal complex through oxidation, indicating that the redox properties of the metal center can dictate the conditions under which the complex remains intact. wikipedia.org
| Metal Center | Effect on Dimethyldithiocarbamate Ligand | Key Finding | Source |
|---|---|---|---|
| Copper (Cu) | Strongly inhibits acid-catalyzed hydrolysis | Forms a highly stable complex, increasing ligand persistence significantly. | enpress-publisher.comresearchgate.net |
| Cadmium (Cd) | Inhibits acid-catalyzed hydrolysis | Effect is less pronounced than with copper under environmental conditions. | researchgate.net |
| Zinc (Zn) | Inhibits acid-catalyzed hydrolysis | Effect is less pronounced than with copper under environmental conditions. | researchgate.net |
| Nickel (Ni) | Forms stable complexes | Exhibits the lowest σ-repulsion between the metal and sulfur compared to Cu and Zn. | nih.gov |
Mechanistic Studies in Chemical and Biological Systems
Interaction Mechanisms with Enzymes and Biochemical Pathways (Non-Therapeutic Context)
Dimethyldithiocarbamic acid and its derivatives are recognized for their capacity to inhibit a range of enzymes, primarily through their strong metal-binding characteristics and interactions with sulfhydryl groups. atamanchemicals.com This inhibitory action can significantly alter cellular metabolism by disrupting critical biochemical pathways.
The primary mechanism of enzyme inhibition involves the formation of metal-dithiocarbamate complexes. These complexes can interfere with enzyme function through oxidative stress and by covalently modifying the active sites of enzymes. Specifically, DMDTC has been shown to target sulfhydryl enzymes, which are crucial components of numerous metabolic processes. For example, studies have indicated its inhibitory effects on enzymes like carbonic anhydrase and α-glucosidase.
In the context of fungal cells, such as Saccharomyces cerevisiae, this compound and its oxidized form, thiram (B1682883), interfere with the glutathione (B108866) redox cycle. asm.orgnih.gov Treatment with these compounds leads to a rapid decrease in intracellular glutathione (GSH). asm.orgnih.gov This is believed to occur through the intracellular oxidation of dimethyldithiocarbamate (B2753861) anions to thiram, which subsequently oxidizes GSH. asm.orgnih.gov These reactions cause transient changes in the intracellular redox state and interfere with the yeast's respiration. asm.org Furthermore, thiram can inactivate glutathione reductase, an essential enzyme for regenerating GSH. asm.org When the rate of GSH regeneration falls below its rate of oxidation, the cellular redox balance is disrupted, contributing to the compound's fungitoxic effects. asm.org
Research has also shown that certain metal complexes of dimethyldithiocarbamate, such as the zinc and copper derivatives, can inhibit the metabolism of citrate (B86180) in Neurospora sitophila spores. annualreviews.org This is attributed to the inactivation of the iron-dependent enzyme aconitase, where the dithiocarbamate (B8719985) competes with the enzyme for its iron cofactor. annualreviews.org
| Enzyme/Pathway | Organism/System | Mechanism of Interaction | Reference |
| Glutathione Reductase | Saccharomyces cerevisiae | Inactivation by the disulfide form (thiram), disrupting the GSH redox cycle. | asm.orgnih.gov |
| Aconitase | Neurospora sitophila | Inhibition by zinc and copper complexes through competition for the Fe++ cofactor. | annualreviews.org |
| Sulfhydryl Enzymes | General | Inhibition via formation of metal-dithiocarbamate complexes and covalent modification. | |
| Carbonic Anhydrase | In vitro | Inhibition, with one sulfur atom coordinating to the zinc ion in the active site. | acs.org |
| α-Glucosidase | In vitro | Studied for its inhibitory effects. |
Role in Nitric Oxide (NO) Radical Detection and Spin Trapping via Iron Complexes
This compound, in the form of its dithiocarbamate salts, plays a crucial role in the detection and study of nitric oxide (NO) radicals in biological systems. atamanchemicals.comatamanchemicals.com Due to the extremely short lifetime of NO in tissues, direct detection is challenging. atamanchemicals.com The technique of spin trapping, using dithiocarbamate-iron complexes, provides a reliable method to overcome this limitation. atamanchemicals.comatamanchemicals.comnih.gov
The mechanism involves the formation of a stable complex between nitric oxide and an iron-dithiocarbamate compound. atamanchemicals.com Two molecules of the dithiocarbamate, such as diethyldithiocarbamate (B1195824) (a close analog), chelate a ferrous iron (Fe²⁺) ion. mdpi.com This iron complex then readily binds with nitric oxide to form a stable mono-nitrosyl-iron complex (MNIC). atamanchemicals.commdpi.com This resulting complex is paramagnetic and can be detected using Electron Paramagnetic Resonance (EPR) spectroscopy, providing a means to quantify the formation of NO radicals in biological materials. atamanchemicals.comatamanchemicals.com This method has been applied to detect NO in various tissues, including the brain, kidney, and liver. tpcj.org
Mechanisms of Microbiological Growth Inhibition (e.g., Fungicidal and Bactericidal Actions)
The antimicrobial properties of this compound and its derivatives are a cornerstone of their use as fungicides and bactericides. atamanchemicals.comsmolecule.com The mechanism of action is considered to be multisite and nonspecific, which is advantageous as it reduces the likelihood of microbial resistance. acs.org
A primary mode of action is the disruption of energy supply to the fungal or bacterial cell. acs.org Dithiocarbamates interfere with cellular metabolism, including the tricarboxylic acid cycle, by inhibiting key enzymes such as α-ketoglutarate oxidase and pyruvic dehydrogenase.
Furthermore, these compounds react with cellular components containing sulfhydryl (thiol) groups, such as HS-containing enzymes. acs.org This interaction can inactivate essential enzymes and disrupt cellular functions. For these effects to occur, the dithiocarbamate must first penetrate the cell wall and plasma membrane of the microorganism. acs.org
In the case of some dithiocarbamate derivatives used as "propesticides," the active dithiocarbamoyl group may need to be released from the parent compound through metabolic processes within the fungal cell to exert its antifungal activity. acs.org The fungicidal action of these compounds is often linked to the interconversion between the dithiocarbamic acid form and its oxidized disulfide form, thiram, which can potently interact with cellular thiols. asm.org
Chelating Mechanisms with Heavy Metal Ions
This compound and its salts are highly effective chelating agents for a wide range of heavy metal ions. atamanchemicals.comresearchgate.net This property is the basis for their use in wastewater treatment to precipitate and remove heavy metals. atamanchemicals.comenpress-publisher.com
The chelation mechanism involves the two sulfur atoms of the dithiocarbamate group, which act as a bidentate ligand, binding to a metal ion to form a stable, water-insoluble chelate salt. researchgate.net This process is often described as a "crab claw" chelation due to the way the sulfur atoms bind to the metal. researchgate.net The resulting precipitates are compact, highly insoluble, and easily dewatered. atamanchemicals.com
DMDTC can chelate with a variety of heavy metal ions, including but not limited to chromium, nickel, copper, zinc, manganese, cadmium, lead, and tin, even at room temperature. atamanchemicals.comenpress-publisher.com An important advantage is its ability to chelate multiple heavy metal ions simultaneously and effectively, even in the presence of other sequestering agents. atamanchemicals.comresearchgate.netenpress-publisher.com
Computational studies have shown that the carbon disulfide functional group is key to the efficient binding of metals like Fe(III), Co(II), Ni(II), and Cu(II). colab.ws This strong binding capacity allows for the effective recovery of valuable metals from industrial leachates. colab.ws
| Heavy Metal Ion | Application of Chelation | Reference |
| Copper (Cu) | Wastewater treatment, Analytical reagent | atamanchemicals.comenpress-publisher.com |
| Nickel (Ni) | Wastewater treatment, Analytical reagent | atamanchemicals.comenpress-publisher.com |
| Zinc (Zn) | Wastewater treatment | atamanchemicals.com |
| Cadmium (Cd) | Wastewater treatment | atamanchemicals.com |
| Lead (Pb) | Wastewater treatment | researchgate.net |
| Iron (Fe) | Chelation in solution | colab.ws |
| Cobalt (Co) | Recovery from leach liquor | colab.ws |
Mechanistic Insights into Degradation Pathways (e.g., Hydrolysis, Photolysis)
This compound and its salts can degrade in the environment through several pathways, primarily hydrolysis and photolysis. atamanchemicals.comatamanchemicals.com
Hydrolysis: The hydrolysis of sodium dimethyldithiocarbamate is pH-dependent, occurring more rapidly under neutral and acidic conditions. atamanchemicals.comatamanchemicals.com The rate of decomposition is accelerated in the presence of acids. atamanchemicals.com The hydrolysis half-life has been reported to be 18 minutes at pH 5, 25.9 hours at pH 7, and 433.3 hours at pH 9. atamanchemicals.comatamanchemicals.com The degradation products, which include carbon disulfide and dimethylamine (B145610), are generally less toxic than the parent compound. atamanchemicals.comatamanchemicals.com The formation of complexes with certain metal ions, such as copper, can slow down the rate of acid-catalyzed hydrolysis. researchgate.net
Photolysis: Direct photolysis is a significant degradation process for sodium dimethyldithiocarbamate in surface water and on soil. atamanchemicals.comatamanchemicals.com The environmental half-life due to photolysis can range from 0.3 to 2.26 days, depending on factors like geographic latitude and season. atamanchemicals.com In a buffered solution at pH 9, the experimental half-life for the photodegradation of ¹⁴C-labeled sodium dimethyldithiocarbamate was calculated to be 0.79 days (19 hours). atamanchemicals.com
The degradation of the related fungicide thiram, which can be formed from DMDTC, is also influenced by hydrolysis and photolysis, especially under acidic conditions. researchgate.net Its degradation can lead to the formation of DMDTC, among other products. researchgate.net
| Degradation Pathway | Conditions | Half-life/Rate | Reference |
| Hydrolysis | pH 5 | 18 minutes | atamanchemicals.comatamanchemicals.com |
| Hydrolysis | pH 7 | 25.9 hours | atamanchemicals.comatamanchemicals.com |
| Hydrolysis | pH 9 | 433.3 hours | atamanchemicals.comatamanchemicals.com |
| Photolysis | Surface water/soil | 0.3 to 2.26 days | atamanchemicals.com |
| Photolysis | Buffered solution (pH 9) | 0.79 days (19 hours) | atamanchemicals.com |
Environmental Fate and Degradation Pathways
Hydrolysis and Photolysis in Aqueous and Soil Environments
The stability of dimethyldithiocarbamic acid in aquatic and terrestrial environments is largely governed by its susceptibility to hydrolysis and photolysis. These abiotic degradation routes are critical in breaking down the parent compound into simpler, less complex molecules.
The degradation rate of this compound and its derivatives is highly dependent on pH. Hydrolysis is a key degradation mechanism, with the rate being significantly influenced by the concentration of hydrogen or hydroxide (B78521) ions. Generally, hydrolysis can be catalyzed by both acidic and basic conditions viu.ca. For related dithiocarbamate (B8719985) compounds like thiram (B1682883), degradation is observed to be more rapid under acidic conditions. Studies on thiram have shown that its persistence in water and soil decreases as the pH becomes more acidic nih.gov. For instance, in one study, thiram decomposed within 4 to 5 weeks in a humus sandy soil at pH 3.5, whereas it took 14 to 15 weeks to decompose at a pH of 7.0. This indicates that acid-catalyzed hydrolysis is a significant pathway for the degradation of this class of compounds.
kh = kA[H+] + kN + kB[OH-]
Other environmental factors also play a role. Temperature, for example, generally increases the rate of chemical reactions, including hydrolysis. Studies on thiram in water have demonstrated that its persistence decreases with an increase in temperature nih.gov. The presence of organic matter can also affect degradation, with thiram showing more rapid degradation in soils with higher organic content nih.gov.
Photolysis, or degradation by sunlight, is another important abiotic pathway. Dithiocarbamates are known to undergo rapid environmental degradation due to both photolysis and hydrolysis geologyscience.ru. The rate of photolysis can be influenced by the presence of photosensitizing substances in the water or soil environment.
| Parameter | Influence on Degradation Rate | Related Compound Example |
| pH | Degradation is faster in acidic conditions. | Thiram degrades more rapidly at pH 3.5 than at pH 7.0. |
| Temperature | Higher temperatures lead to faster degradation. | Persistence of thiram in water decreases as temperature increases. |
| Organic Matter | Higher organic matter content can accelerate degradation. | Thiram degrades more quickly in soils with high organic content. |
| Sunlight | Promotes photodegradation. | Dithiocarbamates are known to be susceptible to rapid photolysis. |
The degradation of this compound and its derivatives results in the formation of several primary products. Through processes like hydrolysis and photolysis, the dimethyldithiocarbamate (B2753861) structure breaks down into more fundamental components.
A common degradation pathway for dithiocarbamates involves the cleavage of the molecule to produce carbon disulfide (CS₂) and the corresponding amine, which in this case is dimethylamine (B145610) geologyscience.ru. This decomposition is particularly noted to occur rapidly when dithiocarbamates come into contact with acidic conditions, such as those found in plant juices nih.gov.
Further reactions and transformations of these initial products can lead to the formation of other substances. For example, carbon disulfide and amines can react to form thiourea (B124793) analogs. Ethylene thiourea (ETU) is a well-known degradation product of ethylenebisdithiocarbamates (EBDCs) geologyscience.ru. By analogy, this compound degradation can be expected to lead to the formation of tetramethylthiourea (B1220291). Indeed, tetramethylthiourea has been identified as a potential metabolite of the dimethyldithiocarbamate fungicide, ziram (B1684391) junbangchemical.com.
In soil environments, the major metabolites of the related compound thiram include copper dimethyldithiocarbamate, dithiocarbamate itself, dimethylamine, and carbon disulfide researchgate.net. The potential for the formation of carbonyl sulfide (B99878) (COS) and carbon dioxide (CO₂) also exists as a result of further oxidation and decomposition of sulfur-containing intermediates.
| Degradation Product | Parent Compound/Class | Formation Pathway |
| **Carbon Disulfide (CS₂) ** | Dimethyldithiocarbamates (e.g., Thiram, Ziram) | Hydrolysis/Acidic Decomposition |
| Dimethylamine | Dimethyldithiocarbamates (e.g., Thiram) | Hydrolysis/Acidic Decomposition |
| Tetramethylthiourea | Dimethyldithiocarbamates (e.g., Ziram) | Secondary reaction of degradation products |
| Copper Dimethyldithiocarbamate | Thiram | Transformation in soil |
| Thiourea Analogs (e.g., ETU) | Dithiocarbamates (general) | Secondary reaction of degradation products |
Biotransformation in Environmental Matrices (e.g., Soil, Plants)
In addition to abiotic processes, this compound is subject to biotransformation by soil microorganisms and plants. These metabolic processes can lead to detoxification and the formation of various intermediate compounds.
Plants can metabolize dimethyldithiocarbamates through conjugation with endogenous molecules. A significant metabolic pathway is the formation of amino acid conjugates. For instance, the major metabolite of ziram in plants is the dimethylamine salt of this compound, but it can also be present as dimethyldithiocarbamoyl-α-alanine (DDC-alanine) and dimethyldithiocarbamoyl-α-aminobutyric acid junbangchemical.com. The formation of the alanine (B10760859) derivative from sodium dimethyldithiocarbamate in plant tissues has been specifically documented junbangchemical.com. This conjugation represents a detoxification mechanism within the plant.
In fungi, a common metabolic pathway for dithiocarbamates is hydrolysis, leading to the formation of the corresponding amines junbangchemical.com. This transformation by the fungus Leptosphaeria maculans was found to result in products that were less antifungal than the parent compounds, indicating an effective detoxification process junbangchemical.com.
A primary detoxification pathway for xenobiotics like dithiocarbamates in plants involves conjugation with the tripeptide glutathione (B108866) (GSH) researchgate.net. This process is catalyzed by glutathione S-transferases. The resulting dithiocarbamate-glutathione conjugate can then be further metabolized and is often sequestered into the plant cell's vacuole, effectively removing it from active metabolic pathways researchgate.net. This represents a form of incorporation into a natural product as part of the plant's stress response and detoxification mechanism. High exposure to dithiocarbamates can increase the plant's demand for glutathione, placing a strain on its metabolic resources researchgate.net.
Interactions with Soil Components and Heavy Metals
The behavior of this compound in the soil is significantly affected by its interactions with soil constituents, including inorganic minerals and organic matter, as well as its strong affinity for heavy metals.
This compound and other dithiocarbamates are well-established as potent chelating agents for a variety of heavy metal ions. The dithiocarbamate functional group can form stable, often insoluble, complexes with metals such as copper, zinc, lead, cadmium, and nickel over a wide range of pH conditions. This strong chelating ability means that in soils contaminated with heavy metals, this compound is likely to exist predominantly as a metal complex. The formation of these complexes can significantly alter the compound's mobility and persistence. For example, complexation with copper has been shown to inhibit the acid-catalyzed hydrolysis of dimethyldithiocarbamate, leading to a longer half-life in the environment.
The persistence of dithiocarbamates in soil is also influenced by the soil's composition. Compounds like thiram are found to be nearly immobile and more persistent in clay soils or soils with a high organic matter content researchgate.net. This is attributed to the adsorption of the molecule onto the surfaces of clay minerals and soil organic matter. The specific mechanisms can involve van der Waals forces, hydrogen bonding, and interactions with cations on the clay surface. The adsorption of organic molecules to clay minerals can significantly alter their chemical reactivity, in some cases enhancing and in others inhibiting hydrolysis rates.
Environmental Persistence and Dissipation Studies
The environmental persistence of this compound is significantly influenced by its chemical instability, particularly in aqueous environments. Its dissipation is primarily governed by abiotic processes such as hydrolysis and photolysis. The persistence of its salts, such as sodium dimethyldithiocarbamate, has been the subject of various studies to determine its half-life under different environmental conditions.
Research findings indicate that the degradation of this compound and its salts is highly dependent on the pH of the surrounding medium. In acidic to neutral conditions, hydrolysis is a rapid and primary pathway for its breakdown. atamanchemicals.comchemicalbook.comechemi.com The compound is known to decompose in aqueous solutions to form carbon disulfide and methylamine, with this process being accelerated in the presence of acids. atamanchemicals.comatamanchemicals.com
Photolysis also plays a crucial role in the environmental degradation of this compound derivatives. chemicalbook.comechemi.com Studies on sodium N,N-dimethyldithiocarbamate have shown that it undergoes rapid photodegradation in aqueous solutions and on soil surfaces, indicating that sunlight is a significant factor in its dissipation. atamanchemicals.comchemicalbook.com The environmental half-lives can vary depending on geographical latitude and season. atamanchemicals.comchemicalbook.com
Due to its ionic nature and rapid degradation, particularly through hydrolysis in acidic and neutral environments, this compound is not expected to persist for long periods in most environmental compartments. echemi.comatamanchemicals.com Its high water solubility and very low soil adsorption potential suggest high mobility in soil; however, its rapid breakdown mitigates the risk of significant leaching and long-term accumulation. chemicalbook.comechemi.com
Detailed Research Findings
Studies on the sodium salt of this compound provide specific data on its environmental persistence. The rate of hydrolysis is heavily pH-dependent. At a pH of 5, the hydrolysis half-life is reported to be as short as 18 minutes. atamanchemicals.comchemicalbook.comechemi.com In a neutral pH of 7, the half-life increases to 25.9 hours, and under alkaline conditions (pH 9), it extends significantly to 433.3 hours, demonstrating greater stability in alkaline environments. atamanchemicals.comchemicalbook.comechemi.com
Photodegradation is another key dissipation pathway. In a buffered solution at pH 9, 14C-labeled sodium N,N-dimethyldithiocarbamate was found to photodegrade rapidly, with a calculated experimental half-life of 0.79 days (approximately 19 hours). atamanchemicals.comchemicalbook.com More broadly, the calculated environmental half-lives for direct photolysis in surface water and soil range from 0.3 to 2.26 days, depending on factors like latitude and time of year. atamanchemicals.comchemicalbook.com These findings underscore that direct photolysis is an important degradation process for this compound in the environment. atamanchemicals.com
The degradation of this compound leads to the formation of less toxic products. atamanchemicals.comchemicalbook.com The primary decomposition products in aqueous solutions are carbon disulfide and methylamine. atamanchemicals.comatamanchemicals.com Furthermore, N,N-dimethyl carbamosulfonic acid has been identified as a known environmental transformation product of thiram, a related dimethyldithiocarbamate fungicide. nih.gov
Data Tables
Table 1: Hydrolysis Half-Life of Sodium N,N-Dimethyldithiocarbamate at Various pH Levels
| pH | Half-Life | Reference |
|---|---|---|
| 5 | 18 minutes | atamanchemicals.comchemicalbook.comechemi.com |
| 7 | 25.9 hours | atamanchemicals.comchemicalbook.comechemi.com |
| 9 | 433.3 hours | atamanchemicals.comchemicalbook.comechemi.com |
Table 2: Photodegradation Half-Life of Sodium N,N-Dimethyldithiocarbamate
| Environmental Compartment | Condition | Half-Life | Reference |
|---|---|---|---|
| Buffered Aqueous Solution | pH 9 | 0.79 days (19 hours) | atamanchemicals.comchemicalbook.com |
| Surface Water and Soil | Varies by latitude (30-50 N) and season | 0.3 to 2.26 days | atamanchemicals.comchemicalbook.com |
Advanced Analytical Methodologies for Dimethyldithiocarbamic Acid and Its Derivatives
Spectrophotometric Techniques
Spectrophotometric methods are foundational in the analysis of dithiocarbamates. Many of these techniques are based on the principle of converting the DTCs into a species that can be easily quantified using UV-Vis spectrophotometry. This often involves acid digestion to produce carbon disulfide (CS₂), which is then measured. encyclopedia.pubmdpi.com
Direct Colorimetric Methods
Direct colorimetric methods typically involve the conversion of dithiocarbamates into a colored product whose absorbance can be measured at a specific wavelength. A prevalent method is based on the hot acid digestion of DTCs, which causes them to decompose and release carbon disulfide (CS₂). mdpi.com This evolved CS₂ is then passed through a solution containing a copper salt and an amine, such as diethanolamine, leading to the formation of a stable, yellow-colored copper(II) N,N-diethyldithiocarbamate complex. mdpi.comnih.gov The intensity of the yellow color, which is proportional to the amount of CS₂ and therefore the total DTC content, is measured spectrophotometrically, typically around 435 nm. mdpi.com
Another direct colorimetric approach involves the reaction of dithiocarbamates with dithianon (B166097) in acetonitrile. This reaction produces a red-violet soluble product with a maximum absorbance (λmax) at 520 nm, which forms the basis for quantification. researchgate.net
| Method | Principle | Reagents | λmax | Reference |
| Acid Digestion - Copper Complex | DTCs are decomposed to CS₂, which reacts to form a yellow copper complex. | Hot Acid (e.g., H₂SO₄), Copper Acetate (B1210297), Diethanolamine | ~435 nm | mdpi.comnih.gov |
| Dithianon Reaction | DTCs react with dithianon to form a red-violet product. | Dithianon, Acetonitrile | 520 nm | researchgate.net |
Methods Utilizing Metal Complexation for Quantification
Dimethyldithiocarbamic acid and its related compounds are powerful chelating agents, readily forming stable complexes with a wide range of metal ions due to the presence of two sulfur donor atoms. nih.govtandfonline.com This property is extensively exploited for their quantification. The fundamental principle involves reacting the dithiocarbamate (B8719985) with a specific metal ion to form a colored complex, which can then be extracted into an organic solvent and measured spectrophotometrically.
One such method involves the conversion of dithiocarbamates into selenium dithiocarbamate complexes. These complexes are subsequently extracted into chloroform, and their absorbance is measured at 430 nm. nih.gov This technique has been successfully applied to determine various dithiocarbamates, including zinc dimethyldithiocarbamate (B2753861) (ziram) and sodium dimethyldithiocarbamate. nih.gov The ability of dithiocarbamates to form complexes is also the basis for methods designed to concentrate heavy metals from aqueous solutions, further highlighting their strong chelating nature. acs.org
The table below summarizes key spectrophotometric methods that rely on metal complexation.
| Metal Ion | Complex Formed | Solvent | λmax | Reference |
| Copper(II) | Copper(II) dithiocarbamate complex | Ethanol (B145695) solution | ~435 nm | nih.gov |
| Selenium | Selenium dithiocarbamate complex | Chloroform | 430 nm | nih.gov |
Chromatographic Separation and Detection Methods
While spectrophotometric methods are useful for determining total dithiocarbamate content, they often cannot distinguish between different types of DTCs. mdpi.com Chromatographic techniques offer higher specificity and sensitivity, allowing for the separation and quantification of individual DTC compounds or their specific degradation products. encyclopedia.pubmdpi.com
Gas Chromatography (GC) Coupled with Various Detectors (e.g., FPD, MS, Headspace GC)
Gas chromatography is a widely used technique for dithiocarbamate analysis. The common approach does not analyze the parent compounds directly due to their thermal instability and low volatility. Instead, it relies on the same acid hydrolysis principle used in spectrophotometry, where DTCs are converted to carbon disulfide (CS₂). tandfonline.comencyclopedia.pubthermofisher.com The volatile CS₂ is then analyzed by GC.
Headspace Gas Chromatography (Headspace GC) is a particularly common variation. nih.gov In this method, the sample is placed in a sealed vial with an acid, typically a mixture of stannous chloride (SnCl₂) in hydrochloric acid (HCl), and heated. thermofisher.comdss.go.th This process releases CS₂ into the vial's headspace (the gas volume above the sample). A portion of this headspace gas is then automatically injected into the GC system for analysis. dss.go.th This automated technique offers good accuracy and precision and allows for a higher sample throughput compared to manual methods. dss.go.th
Several detectors can be coupled with GC for the analysis of CS₂:
Flame Photometric Detector (FPD): This detector is highly sensitive to sulfur-containing compounds, making it well-suited for detecting CS₂. encyclopedia.pubrsc.org
Mass Spectrometry (MS): GC-MS provides high selectivity and confirmatory analysis. It identifies CS₂ based on its specific mass-to-charge ratio (m/z), typically monitoring for the quantifier ion at m/z 76 and a qualifier ion at m/z 78. thermofisher.comnih.govnih.gov
Electron Capture Detector (ECD) and Ion Trap Mass Spectrometry (ITD-MS) are also used for their high sensitivity. encyclopedia.pubnih.gov
The table below presents findings from various studies using GC for DTC analysis.
| Technique | Detector | Matrix | Limit of Quantification (LOQ) | Recovery Rate | Reference |
| Automated Headspace GC | - | Plant Matrices | < 0.050 mg/kg | 85-103% | dss.go.th |
| GC-MS | MS (SIM mode) | Spices | 0.05 mg/kg | 75-98% | nih.gov |
| Headspace GC-MS | MS | Vegetables & Fruits | 0.04 µg/mL (as Thiram) | 79-104% | thermofisher.com |
| GC-PFPD / GC-ITD-MS | PFPD, ITD-MS | Soya | 0.05 mg/kg (as CS₂) | 68-91% | encyclopedia.pubnih.gov |
Liquid Chromatography (LC) Techniques (e.g., HPLC-UV, HPLC-MS/MS, Ion-Pair RP-HPLC)
Liquid chromatography methods are advantageous as they can enable the separation and quantification of individual dithiocarbamate compounds, rather than just the total CS₂ content. tandfonline.com This is crucial as different DTCs have varying toxicological profiles. tandfonline.com
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a common LC technique for DTC analysis. Since many DTCs lack a strong chromophore for direct UV detection, analysis often requires a pre-column derivatization step to attach a UV-absorbing group to the molecule. encyclopedia.pubjespublication.com The derivatized products are then separated on a reverse-phase column (like a C18 column) and detected at a specific wavelength, often around 272 nm. tandfonline.comresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is a highly sensitive and selective method for the simultaneous determination of various DTCs. nih.govnih.gov It combines the separation power of LC with the precise detection and structural confirmation capabilities of tandem mass spectrometry. researchgate.netnih.gov Different LC modes can be used, including reverse-phase (RP) and hydrophilic interaction liquid chromatography (HILIC), to separate various DTC subclasses. nih.govnih.gov For example, a method using a ZIC-pHILIC column has been developed to separate dimethyldithiocarbamates, ethylenebis(dithiocarbamates), and propylenebis(dithiocarbamates). nih.gov
Ion-Pair Reverse-Phase HPLC (Ion-Pair RP-HPLC): This technique is used for analyzing the anionic forms of dithiocarbamates. An ion-pairing reagent, such as tetrabutylammonium, is added to the mobile phase. tandfonline.comencyclopedia.pub This reagent forms a neutral ion pair with the DTC anion, which can then be retained and separated on a standard reverse-phase column. encyclopedia.pub
| Technique | Principle | Column Type | Key Features | Reference |
| HPLC-UV | Quantification after derivatization to add a UV-absorbing moiety. | C18 (Reverse-Phase) | Requires derivatization; good for routine analysis. | encyclopedia.pubjespublication.com |
| HPLC-MS/MS | Highly sensitive and specific separation and detection of parent compounds or derivatives. | C18, ZIC-pHILIC | Allows for simultaneous analysis of multiple DTC classes; high sensitivity. | nih.govnih.gov |
| Ion-Pair RP-HPLC | An ion-pairing reagent is used to retain and separate DTC anions. | C18 (Reverse-Phase) | Enables analysis of ionic DTCs on standard columns. | tandfonline.comencyclopedia.pub |
Pre-column Derivatization Strategies for Enhanced Detection
Pre-column derivatization is a critical step in many LC-based methods for analyzing dithiocarbamates, especially for HPLC-UV. academicjournals.org The process converts the relatively unstable and non-volatile DTC anions into more stable derivatives that are suitable for chromatographic separation and detection. tandfonline.com
The typical strategy begins with extracting the DTCs from the sample using an alkaline buffer containing stabilizing agents like ethylenediaminetetraacetic acid (EDTA) and L-cysteine. encyclopedia.pubresearchgate.net EDTA chelates metal ions, releasing the DTC anion. tandfonline.com The DTC anion is then alkylated by adding a derivatizing agent. Common alkylating agents include:
Methyl iodide encyclopedia.pubjst.go.jp
Dimethyl sulphate tandfonline.com
Ethyl iodide jespublication.comresearchgate.net
This reaction converts the dithiocarbamate into its corresponding methyl or ethyl ester. These derivatives are more stable and can be easily extracted and analyzed by reverse-phase HPLC with UV detection. jespublication.com The conditions for this derivatization reaction, such as temperature, time, and pH, must be carefully optimized to ensure complete and reproducible conversion. jespublication.comresearchgate.net For instance, one study optimized the derivatization of Ziram (B1684391) using ethyl iodide and found the ideal conditions to be 15 minutes at 45°C with the EDTA solution adjusted to a pH of 9.0. jespublication.com
| Derivatizing Agent | Analyte Class | Analytical Method | Detection Wavelength | Reference |
| Methyl iodide | Dimethyldithiocarbamates (DMDTC), Ethylenebisdithiocarbamates (EBDTC) | HPLC-UV | 272 nm | tandfonline.comencyclopedia.pub |
| Dimethyl sulphate | Ethylenebisdithiocarbamates (EBDTC) | HPLC-UV | - | tandfonline.com |
| Ethyl iodide | Ziram, Mancozeb | RP-HPLC-UV | 272 nm | jespublication.comresearchgate.net |
Electrochemical and Biosensor-Based Approaches
Electrochemical methods offer a sensitive and rapid platform for the detection of this compound and its derivatives. These techniques are often based on the inherent electrochemical activity of the dithiocarbamate group or its interaction with specific electrodes. Ion-selective electrodes (ISEs) have been developed for the potentiometric determination of dithiocarbamate ions. For instance, a sensor based on tetramethylene-dithiocarbamate (TMDTC) demonstrated a linear response to TMDTC⁻ activity in the concentration range of 1×10⁻⁶ to 5×10⁻³ mol/L. Such electrodes are valuable for determining the concentration of dithiocarbamate ions and for studying the chemical equilibria of dithiocarbamate systems.
Biosensor-based approaches represent a significant advancement in the selective and sensitive detection of dithiocarbamates. These analytical devices often rely on the principle of enzyme inhibition. Dithiocarbamates are known inhibitors of several enzymes, including aldehyde dehydrogenase, tyrosinase, and laccase. This inhibitory effect can be harnessed to develop biosensors where the change in enzymatic activity is proportional to the concentration of the dithiocarbamate.
A common strategy involves the immobilization of an enzyme, such as aldehyde dehydrogenase, on an electrode surface. In the presence of its substrate, the enzyme produces an electroactive species that generates a measurable current. When this compound or its derivatives are introduced, they inhibit the enzyme, leading to a decrease in the current. This change in signal can be correlated to the analyte concentration, enabling quantitative analysis. For example, biosensors utilizing aldehyde dehydrogenase have been developed for the detection of various dithiocarbamate fungicides. To enhance the analytical signal, these systems may be coupled with other enzymes, like NADH oxidase, in a bienzymatic configuration. The development of disposable screen-printed electrodes further facilitates rapid and on-site analysis.
Table 1: Examples of Enzymes Used in Biosensors for Dithiocarbamate Detection
| Enzyme | Principle of Detection | Target Analytes |
| Aldehyde Dehydrogenase | Inhibition of enzymatic activity | Dithiocarbamate fungicides (e.g., ziram, mancozeb, thiram) |
| Tyrosinase | Inhibition of enzymatic activity | Dithiocarbamates |
| Laccase | Inhibition of enzymatic activity | Dithiocarbamates |
Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry, EPR, IR, Raman)
Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound and its derivatives. Each method provides unique insights into the molecular structure and bonding of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the carbon and proton framework of molecules. In the context of this compound derivatives, ¹H and ¹³C NMR spectroscopy can confirm the presence of the dimethylamino group and the dithiocarbamate moiety. For instance, in the ¹³C NMR spectrum of sodium dimethyldithiocarbamate, the chemical shift corresponding to the carbon atom of the S=C-S group is a key diagnostic signal.
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural analysis. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are often employed for the analysis of volatile derivatives of this compound. The fragmentation pattern observed in the mass spectrum can reveal characteristic losses of functional groups, which helps in confirming the structure of the parent molecule. Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly useful for studying non-volatile derivatives and metal complexes of dithiocarbamates, providing insights into their composition and structure in solution.
Electron Paramagnetic Resonance (EPR) Spectroscopy is a specialized technique used to study species with unpaired electrons. While this compound itself is not paramagnetic, its complexes with transition metals, such as copper(II), can be investigated using EPR. The EPR spectra of these complexes provide valuable information about the coordination environment of the metal ion and the nature of the metal-ligand bonding.
Infrared (IR) and Raman Spectroscopy are vibrational spectroscopy techniques that probe the functional groups present in a molecule. The IR and Raman spectra of this compound and its derivatives exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of the C-N, C=S, and S-H bonds. The position and intensity of these bands can be used to identify the compound and study its interactions with other molecules. For example, the C-N stretching vibration in dithiocarbamates typically appears in the region of 1450-1550 cm⁻¹, and the C=S stretching vibration is observed around 950-1050 cm⁻¹.
Table 2: Key Spectroscopic Data for Dimethyldithiocarbamate and Related Compounds
| Technique | Compound Type | Key Observations/Data |
| ¹³C NMR | Sodium dimethyldithiocarbamate | Characteristic chemical shift for the S=C-S carbon. |
| Mass Spectrometry | Dithiocarbamate derivatives | Molecular ion peak and specific fragmentation patterns. |
| EPR | Copper(II)-dithiocarbamate complexes | Atypical spectra with narrow hyperfine splitting. |
| Infrared (IR) | Dithiocarbamates | C-N stretching (~1450-1550 cm⁻¹), C=S stretching (~950-1050 cm⁻¹). |
| Raman | Dithiocarbamate derivatives | Complementary vibrational data to IR, useful for symmetric vibrations. |
Challenges in Analytical Determination and Quality Control
The analytical determination of this compound and its derivatives presents several significant challenges that can impact the accuracy and reliability of results. chemicalbook.comspectrabase.comchemicalbook.com A primary issue is the inherent instability of dithiocarbamic acids, particularly in acidic environments. chemicalbook.comchemicalbook.com This instability leads to their rapid decomposition into carbon disulfide (CS₂) and the corresponding amine, which complicates direct analysis of the parent compound. chemicalbook.com
A common analytical approach involves the acid hydrolysis of dithiocarbamates to CS₂, followed by the quantification of the evolved gas. chemicalbook.comchemicalbook.com However, this method lacks specificity as it does not allow for the identification of the individual parent dithiocarbamate compound. spectrabase.com Furthermore, this technique is susceptible to false positive results. chemicalbook.com Certain food matrices, such as those from the Brassica family, naturally contain compounds that can release CS₂ under the analytical conditions, leading to an overestimation of dithiocarbamate residues. chemicalbook.com Similarly, sulfur-containing compounds used in some food processing methods can also interfere with the analysis. chemguide.co.uk
Another major challenge is the low solubility of many dithiocarbamates in both water and common organic solvents. chemicalbook.comspectrabase.comchemicalbook.com This property makes their extraction from complex matrices, such as food and environmental samples, difficult and can lead to incomplete recoveries. chemicalbook.com The polymeric nature of many dithiocarbamate fungicides further exacerbates this issue. chemicalbook.com
Matrix effects are a significant concern in chromatographic methods, such as liquid chromatography-mass spectrometry (LC-MS), used for dithiocarbamate analysis. chemicalbook.com Components of the sample matrix can interfere with the ionization of the target analyte, leading to either suppression or enhancement of the analytical signal and compromising the accuracy of quantification. chemicalbook.com To mitigate these effects, extensive sample clean-up procedures, such as solid-phase extraction (SPE), are often necessary, which can be time-consuming and increase the complexity of the analysis. chemicalbook.com
The development of robust quality control measures is crucial to ensure the reliability of dithiocarbamate analysis. This includes the use of appropriate reference materials, method validation according to established guidelines, and participation in proficiency testing schemes. chemicalbook.com The instability of dithiocarbamates also necessitates careful sample handling and storage, often requiring freezing or the use of stabilizing agents to prevent degradation prior to analysis. chemicalbook.com
Table 3: Summary of Analytical Challenges and Mitigation Strategies
| Challenge | Description | Potential Mitigation Strategies |
| Instability | Rapid degradation, especially in acidic conditions, to CS₂ and amine. chemicalbook.comchemicalbook.com | Analysis in alkaline media, use of stabilizing agents, cryogenic sample processing. chemicalbook.com |
| Lack of Specificity | CS₂-based methods do not differentiate between parent dithiocarbamates. spectrabase.com | Development of chromatographic methods (e.g., LC-MS) that can separate and identify individual compounds. chemicalbook.com |
| False Positives | Interference from naturally occurring compounds or other sulfur-containing substances releasing CS₂. chemicalbook.comchemguide.co.uk | Use of more specific detection methods, careful selection of analytical conditions. |
| Low Solubility | Poor solubility in water and many organic solvents hinders extraction. chemicalbook.comspectrabase.comchemicalbook.com | Use of complexing agents (e.g., EDTA), specialized extraction solvents and techniques. |
| Matrix Effects | Co-extracted matrix components interfere with analyte signal in chromatographic methods. chemicalbook.com | Thorough sample clean-up (e.g., SPE), use of matrix-matched calibration standards, isotope dilution techniques. chemicalbook.com |
Applications in Non Medical Industrial and Environmental Sectors
Agricultural Chemistry: Fungicides, Insecticides, Herbicides, Microbicides
Salts of dimethyldithiocarbamic acid are foundational to a class of broad-spectrum pesticides that have been in use for decades. These compounds are effective against a wide array of pests, including fungi, insects, and weeds, and are also used as microbicides in various industrial processes. Their mode of action is often attributed to the inhibition of metal-dependent and sulfhydryl enzyme systems in the target organisms.
Dimethyldithiocarbamates serve both as active ingredients in final pesticide formulations and as intermediates in the synthesis of other crop protection chemicals. As active ingredients, compounds like Ferbam (iron salt) and Ziram (B1684391) (zinc salt) have been used to control fungal diseases on a variety of crops. For instance, Ziram is used to combat scab on apples and pears, leaf curl in peaches, and anthracnose in tomatoes. The sodium salt, Sodium dimethyldithiocarbamate (B2753861), is itself a registered pesticide with fungicidal and insecticidal properties.
Furthermore, these compounds are critical building blocks for more complex pesticides. Sodium this compound is an intermediate in the production of the fungicide Thiram (B1682883). This versatility makes the dimethyldithiocarbamate structure a significant component in the agrochemical industry.
Table 1: Dimethyldithiocarbamate Derivatives in Agricultural Applications
| Compound Name | Derivative of this compound | Primary Agricultural Use | Function |
| Ziram | Zinc dimethyldithiocarbamate | Fungicide | Active Ingredient |
| Ferbam | Iron (III) dimethyldithiocarbamate | Fungicide | Active Ingredient |
| Sodium dimethyldithiocarbamate | Sodium dimethyldithiocarbamate | Fungicide, Insecticide, Microbicide | Active Ingredient, Intermediate |
| Thiram | Bis(dimethylthiocarbamoyl) disulfide | Fungicide, Insecticide, Herbicide | Synthesized from dimethyldithiocarbamate intermediates |
Polymer and Rubber Industry Applications
The unique reactivity of this compound derivatives with sulfur makes them highly valuable in the polymer and rubber industries. They play a crucial role in the vulcanization process, which is essential for creating durable rubber products.
In the rubber industry, dimethyldithiocarbamates, particularly zinc dimethyldithiocarbamate (ZDMC), are classified as ultra-accelerators for the sulfur vulcanization of both natural and synthetic rubbers. Vulcanization is the process of cross-linking polymer chains with sulfur to improve the elasticity and strength of the rubber. Accelerators like ZDMC increase the speed and efficiency of this process, allowing it to occur at lower temperatures and with less sulfur. They are often used in combination with other accelerators, such as thiazoles, to achieve optimal curing characteristics.
In addition to their role as accelerators, these compounds also function as polymerization terminators, specifically in the production of emulsion styrene-butadiene rubber (SBR). In this capacity, they halt the polymerization process at the desired molecular weight, ensuring the final polymer has the intended properties.
Table 2: Applications of Dimethyldithiocarbamates in the Polymer Industry
| Application | Specific Compound Used | Role | Industry Sector |
| Vulcanization | Zinc dimethyldithiocarbamate (ZDMC) | Ultra-accelerator | Rubber Manufacturing |
| Polymerization | Sodium dimethyldithiocarbamate | Chain Terminator | Synthetic Rubber Production (SBR) |
Environmental Remediation and Water Treatment
The strong metal-binding properties of this compound are leveraged in environmental applications, most notably for the treatment of industrial wastewater contaminated with heavy metals.
Sodium dimethyldithiocarbamate (SDDC) is widely used as a heavy metal precipitating and chelating agent. It effectively removes various heavy metal ions from wastewater by forming stable, insoluble metal-dithiocarbamate complexes. This process is advantageous because it can be performed at room temperature and is effective over a wide pH range.
SDDC is particularly useful in treating wastewater from industries such as metal plating and finishing, where it can precipitate metals like copper, cadmium, nickel, and zinc, even when they are present in complexed forms with other chelating agents like EDTA. d-nb.info The resulting sludge containing the metal precipitates is dense, compact, and less prone to leaching, which simplifies its disposal.
Table 3: Efficacy of Dimethyldithiocarbamate in Heavy Metal Removal
| Metal Ion | Industry Source | Role of Dimethyldithiocarbamate | Outcome |
| Copper (Cu²⁺) | Printed Circuit Board Manufacturing | Precipitating Agent | Formation of insoluble copper dithiocarbamate (B8719985) |
| Cadmium (Cd²⁺) | Metal Plating | Chelating Agent | Reduction of cadmium concentration in effluent |
| Nickel (Ni²⁺) | Electroplating | Precipitating Agent | Removal of complexed nickel ions |
| Zinc (Zn²⁺) | Metal Finishing | Chelating Agent | Formation of stable zinc dithiocarbamate precipitate |
Material Science and Nanomaterial Synthesis
In the field of material science, dithiocarbamate complexes, including those derived from this compound, have emerged as valuable precursors for the synthesis of advanced nanomaterials. Their ability to form stable complexes with a wide range of metals and then decompose under controlled conditions makes them ideal for creating nanoscale metal sulfides.
This "single-source precursor" (SSP) approach allows for precise control over the stoichiometry and phase of the resulting nanomaterials. By heating metal dimethyldithiocarbamate complexes, researchers can synthesize a variety of nanodimensional materials, such as:
Binary and Ternary Metal Sulfides: Nanoparticles of materials like iron sulfide (B99878) and iron-nickel sulfide can be produced. ucl.ac.ukrsc.org
Quantum Dots: These semiconductor nanocrystals, which have applications in imaging and electronics, can be synthesized using dithiocarbamate precursors. cncb.ac.cnacs.orgresearchgate.net
Thin Films: The decomposition of these complexes can be used to deposit thin films of metal sulfides with embedded nanocrystals. cncb.ac.cnacs.orgresearchgate.net
The morphology and properties of these nanomaterials can be fine-tuned by adjusting the precursor, decomposition temperature, and the presence of surfactants. Dithiocarbamates can also act as capping agents, which stabilize nanoparticles, prevent them from aggregating, and control their growth and morphology. rsc.org This control is crucial for tailoring the nanomaterials for specific applications in catalysis, energy storage, and electrocatalysis. ucl.ac.ukcncb.ac.cnacs.orgresearchgate.net
Table 4: Role of Dimethyldithiocarbamates in Nanomaterial Synthesis
| Nanomaterial Type | Role of Dimethyldithiocarbamate Complex | Example Application of Nanomaterial |
| Metal Sulfide Nanoparticles | Single-Source Precursor | Catalysis, Energy Storage |
| Quantum Dots | Single-Source Precursor | Imaging, Electronics |
| Thin Films | Precursor for Chemical Vapor Deposition | Coatings, Electronics |
| Capped Nanoparticles | Capping Agent/Ligand | Probes for chemical sensing |
Precursors for Metal Chalcogenide Nanocrystals (e.g., Iron Sulfide)
Metal complexes of dithiocarbamates, including dimethyldithiocarbamate, serve as effective single-source precursors (SSPs) for the synthesis of metal sulfide nanocrystals. nih.govp2infohouse.org This method is advantageous as the precursor molecule already contains both the metal and the sulfur required for the formation of the metal sulfide, simplifying the synthesis process.
In the case of iron sulfide (FeS) nanocrystals, iron(II) and iron(III) complexes of dimethyldithiocarbamate have been utilized. google.comresearchgate.net The synthesis typically involves the thermolysis (decomposition at high temperature) of the precursor complex in a high-boiling point solvent. google.comnih.gov The choice of precursor and reaction conditions, such as temperature and the presence of capping agents like oleylamine, can influence the phase, size, and morphology of the resulting iron sulfide nanoparticles. researchgate.netsswm.info For instance, different crystalline phases of iron sulfide, such as greigite (Fe₃S₄), pyrrhotite (B1172379) (Fe₇S₈), and troilite (FeS), have been successfully synthesized using this approach. researchgate.netresearchgate.net
The characteristics of the iron sulfide nanoparticles can be tailored by modifying the dithiocarbamate ligand on the precursor complex. Studies have shown that Fe(II) complexes of phenyldithiocarbamate, dimethyldithiocarbamate, and imidazolyldithiocarbamate yield iron sulfide nanoparticles with different optical and structural properties. google.com For example, thermolysis of a bis(dimethyldithiocarbamato)iron(II) complex at 180°C produced spherically shaped nanoparticles with crystallite sizes ranging from 4.50 to 10.50 nm, which were identified as being in the pyrrhotite phase of iron sulfide. researchgate.net
Table 1: Synthesis of Iron Sulfide Nanocrystals from Dithiocarbamate Precursors
| Precursor Complex | Thermolysis Conditions | Resulting Nanocrystal Phase | Nanocrystal Size/Morphology |
|---|---|---|---|
| bis(dimethyldithiocarbamato)iron(II) | 180°C in oleic acid/octadecylamine | Pyrrhotite | 4.50–10.50 nm, spherical |
| tris(N-ethyl-N-phenyldithiocarbamato)iron(III) | 180°C in hexadecylamine | Pyrrhotite-4M | Rod-like |
This table provides examples of how different dithiocarbamate precursors and conditions can yield various forms of iron sulfide nanocrystals.
Development of Functional Materials (e.g., Polymers, Coatings)
While not a primary monomer in large-scale polymer production, dimethyldithiocarbamate and its derivatives are employed in the development of specialized functional materials. One notable application is in the synthesis of nitrile rubber (nitrile butadiene rubber, NBR), a synthetic rubber resistant to oil, fuel, and other chemicals. wikipedia.org In the production of NBR, after the polymerization of acrylonitrile (B1666552) and butadiene has reached about 70% completion, a "shortstop" agent is added to terminate the reaction by neutralizing the remaining free radicals and initiators. Dimethyldithiocarbamate is one such agent used for this purpose. wikipedia.org
Dithiocarbamate functionalities can also be incorporated into polymers to create materials with specific properties, such as the ability to chelate heavy metals. For instance, dithiocarbamate-functionalized polymers have been developed for the removal of metallic ions from water. mdpi.com These polymers can be water-soluble and are capable of complexing with heavy metals to form a precipitate that can be easily removed. google.com This chelating ability has also been harnessed in the creation of optical chemical sensors. In one example, a copolymer of polyvinylpyridine-polyvinylbenzyl chloride was functionalized with dithiocarbamate to create swellable microspheres. These microspheres, when embedded in a hydrogel, can selectively respond to the presence of mercury ions (Hg²⁺) in a solution by shrinking, a change that can be measured optically. mdpi.com
Role in Industrial Processes (e.g., Corrosion Inhibition, Coagulation, Mineral Processing, Lubricant Additives)
This compound and its salts play various roles in several key industrial processes.
Corrosion Inhibition : Dithiocarbamates are effective corrosion inhibitors, particularly for steel in acidic environments. They function by adsorbing onto the metal surface, forming a protective film that shields the metal from corrosive agents. This protective layer can inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.
Coagulation : In the context of water treatment, particularly for industrial wastewater, dithiocarbamate-based flocculants are used. google.comresearchgate.netnih.gov These compounds are effective in treating oily wastewater, such as that produced from polymer flooding in oilfields. researchgate.netnih.gov Dithiocarbamate flocculants can chelate with metal ions like Fe²⁺ to form a network polymer matrix that efficiently captures and removes emulsified oil droplets. nih.gov Polymeric dithiocarbamates have been shown to chelate and precipitate heavy metals from wastewater, with the resulting precipitate being larger and settling more quickly than that produced by simple small-molecule chelators. google.com This can reduce the need for additional coagulants or flocculants. google.com
Mineral Processing : In the mining industry, dithiocarbamates are widely used as collectors in the froth flotation process for the concentration of sulfide ores of metals such as copper, lead, zinc, and nickel. google.comencyclopedia.pub The dithiocarbamate adsorbs onto the surface of the sulfide minerals, making them hydrophobic (water-repellent). google.com This allows the mineral particles to attach to air bubbles and rise to the surface, forming a froth that can be skimmed off, thereby separating the valuable minerals from the gangue (waste rock).
Lubricant Additives : Dithiocarbamate complexes, particularly those of molybdenum (MoDTC), are used as additives in lubricating oils. They function as anti-wear agents and friction modifiers. Under conditions of high pressure and temperature at the contact points between moving metal parts, these additives decompose to form a thin, protective film of molybdenum disulfide (MoS₂) on the metal surfaces. This film has a low coefficient of friction and helps to reduce wear and improve fuel efficiency.
Catalysis and Organic Synthesis Reagent
This compound and its derivatives serve as versatile reagents in organic synthesis. cymitquimica.com They are primarily used as precursors for the production of various dithiocarbamate salts and esters, which have widespread applications, including as fungicides and vulcanization accelerators. cymitquimica.comnih.gov
The chelating properties of dithiocarbamates are also exploited in organic synthesis. They can be used to remove residual transition metal catalysts from reaction mixtures, forming insoluble metal complexes that can be easily filtered off. nih.gov
In certain applications, dithiocarbamate-containing molecules have been used to create specialized catalysts. For example, core-shell nanostructures functionalized with a magnetic dithiocarbamate have been used as a catalyst for the synthesis of propargylamine (B41283) through a three-component coupling reaction. nih.govencyclopedia.pub Furthermore, dithiocarbamic acids, prepared in situ from a secondary amine and carbon disulfide, can participate in reactions such as the hydrothiolation of unactivated alkenes to produce alkyl dithiocarbamates. organic-chemistry.org While not a general-purpose catalyst itself, this compound is a key building block in the synthesis of a range of chemically useful molecules. researchgate.netnih.govorganic-chemistry.orgacs.org
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Iron Sulfide (FeS, Fe₃S₄, Fe₇S₈) |
| Oleylamine |
| Nitrile Butadiene Rubber (NBR) |
| Acrylonitrile |
| Butadiene |
| Polyvinylpyridine-polyvinylbenzyl chloride |
| Molybdenum Disulfide (MoS₂) |
| Propargylamine |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the chemical reactivity of dimethyldithiocarbamic acid and its complexes. northwestern.eduresearchgate.netaps.orgusc.edu These calculations provide fundamental information about molecular geometry, orbital energies, and charge distribution.
The reactivity of the dimethyldithiocarbamate (B2753861) (dmdtc) ligand is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.govtandfonline.comnih.gov A smaller energy gap generally implies higher reactivity.
DFT calculations on dithiocarbamate-metal complexes reveal how coordination to a metal ion alters the electronic properties of the ligand. tandfonline.comnih.gov For instance, the charge distribution within the molecule can be analyzed using methods like Natural Bond Orbital (NBO) analysis, which helps to understand the nature of the metal-sulfur bonds and the hyper-conjugative interactions that contribute to the stability of the complex. tandfonline.com Molecular Electrostatic Potential (MEP) maps can also be generated to identify electron-rich and electron-poor regions, indicating the most probable sites for electrophilic and nucleophilic attack. tandfonline.com
| Parameter | Description | Typical Calculated Values for Dithiocarbamate (B8719985) Systems | Reference |
| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -5.0 to -6.5 eV | nih.govtandfonline.com |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.0 to -2.5 eV | nih.govtandfonline.com |
| Egap (LUMO-HOMO) | Energy gap; a smaller gap suggests higher reactivity. | 3.0 to 4.5 eV | nih.govtandfonline.com |
| Chemical Hardness (η) | Resistance to change in electron distribution; calculated from HOMO and LUMO energies. | 1.5 to 2.25 eV | nih.gov |
| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. | Varies significantly with the metal center. | nih.gov |
Note: The values presented are representative ranges for dithiocarbamate ligands and their simple metal complexes as specific values for the isolated this compound are not widely reported. The exact values depend on the computational method, basis set, and specific molecular system (e.g., the metal center in a complex).
Molecular Dynamics Simulations of Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govyoutube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed, atomistic-level insights into the behavior of this compound and its complexes in various environments, such as in solution or interacting with biological macromolecules. dntb.gov.uayoutube.comnih.gov
An MD simulation requires a force field, which is a set of parameters that defines the potential energy of the system as a function of its atomic coordinates. nih.gov These force fields include terms for bonded interactions (bond stretching, angle bending, torsions) and non-bonded interactions (van der Waals and electrostatic forces). For this compound, these parameters would describe the interactions within the molecule and between the molecule and its surroundings (e.g., water molecules or amino acid residues).
MD simulations can be used to investigate:
Solvation: How solvent molecules, like water, arrange themselves around the dimethyldithiocarbamate anion and its metal complexes.
Conformational Dynamics: The flexibility of the molecule and the accessible conformations it can adopt.
Interactions with Biomolecules: The binding modes and interaction energies of dithiocarbamate complexes with proteins or other biological targets. nih.gov This is particularly relevant for understanding its mechanisms of action in biological systems.
Analysis of MD trajectories can yield important thermodynamic and structural data, such as binding free energies, root-mean-square deviation (RMSD) to assess structural stability, and radial distribution functions (RDFs) to characterize the structure of the surrounding solvent. nih.gov
| Simulation Parameter/Output | Description | Relevance to this compound Studies |
| Force Field | A set of empirical energy functions and parameters used to calculate forces between atoms. | Defines the physical model for the molecule and its interactions. |
| Simulation Box | The defined volume (typically cubic or rectangular) containing the molecule and solvent. | Creates a periodic system to simulate bulk conditions. |
| Time Step | The small interval of time (typically 1-2 femtoseconds) between successive calculations of forces and positions. | Ensures numerical stability of the simulation. |
| RMSD (Root-Mean-Square Deviation) | A measure of the average distance between the atoms of superimposed structures. | Used to assess the stability and conformational changes of the molecule over time. |
| Binding Free Energy | The free energy change upon binding of the molecule to a target (e.g., a protein). | Quantifies the strength of the interaction between the dithiocarbamate and a binding partner. |
Prediction of Ligand-Metal Interactions and Complex Stabilities
Computational chemistry offers robust methods for predicting the stability and structure of metal complexes formed with the dimethyldithiocarbamate ligand. nih.gov DFT calculations are particularly well-suited for this purpose, allowing for the accurate determination of binding energies and the elucidation of factors that govern complex stability. nsf.govrsc.org
The stability of a metal-dithiocarbamate complex can be quantified by calculating the binding energy (BE), which is the energy released upon the formation of the complex from the metal ion and the free ligand(s). nih.gov A more negative binding energy indicates a more stable complex. Theoretical calculations have been used to compare the stabilities of dithiocarbamate complexes with various metal ions. For the related diethyldithiocarbamate (B1195824) ligand, computational studies have shown that the stability of its complexes follows the order Cu(II) > Zn(II) > Mn(II), which aligns with experimental observations. researchgate.net This stability is influenced by factors such as the nature of the metal ion, its oxidation state, and the resulting geometry of the coordination complex. researchgate.net
These computational approaches can predict key structural features, such as metal-sulfur bond lengths and bond angles, with high accuracy. nih.gov Furthermore, analyzing the electronic structure of the complex provides insights into the nature of the metal-ligand bond, distinguishing between covalent and ionic contributions. This understanding is crucial for rationalizing the observed trends in stability and reactivity across a series of different metal complexes.
| Metal Ion | Ligand | Predicted Stability Order | Computational Method | Reference |
| Cu(II) | Diethyldithiocarbamate | 1 (Most Stable) | DFT | researchgate.net |
| Zn(II) | Diethyldithiocarbamate | 2 | DFT | researchgate.net |
| Mn(II) | Diethyldithiocarbamate | 3 (Least Stable) | DFT | researchgate.net |
| Zn(II) | 4-(ethoxycarbonyl)phenyldithiocarbamate | Binding Energy: -9.700 kcal/mol | DFT (Docking) | tandfonline.com |
| Zn(II) | 6-ethoxybenzothiazol)-dithiocarbamate | Binding Energy: -10.003 kcal/mol | DFT (Docking) | tandfonline.com |
Note: Data for the closely related diethyldithiocarbamate and other dithiocarbamate derivatives are presented to illustrate the predictive power of these computational methods.
Computational Modeling of Degradation Pathways and Environmental Fate
Computational modeling is a valuable tool for predicting the environmental fate of chemicals like this compound by simulating potential degradation pathways. rsc.orgmdpi.com These models can identify likely degradation products and estimate the energy barriers associated with different transformation reactions, providing insight into the persistence and transformation of the compound in the environment. nih.govpurdue.edu
The primary degradation route for this compound in the environment is acid-catalyzed hydrolysis, which yields dimethylamine (B145610) and carbon disulfide (CS2). nih.govresearchgate.net Computational methods, such as DFT, can be used to model this reaction mechanism. By calculating the structures and energies of reactants, transition states, and products, researchers can determine the activation energy (Ea) for the hydrolysis process. rsc.orgmdpi.com A lower activation energy suggests a faster reaction rate.
Furthermore, computational models can explore other potential degradation pathways, such as photodegradation or microbial degradation. nih.govmdpi.com For photodegradation, time-dependent DFT (TD-DFT) can be used to simulate the absorption of light and subsequent chemical reactions. rsc.org For biodegradation, computational frameworks can generate networks of possible enzyme-catalyzed reactions to predict metabolic pathways. nih.gov
An important finding from experimental and theoretical considerations is that the environmental fate of this compound is significantly influenced by its complexation with metal ions. The formation of stable metal complexes can inhibit the acid-catalyzed hydrolysis, thereby increasing the persistence of the dithiocarbamate in the environment. researchgate.net Computational models can quantify this effect by comparing the activation energies for the hydrolysis of the free ligand versus the metal-complexed form.
| Degradation Pathway | Key Reactants | Primary Products | Role of Computational Modeling |
| Acid-Catalyzed Hydrolysis | This compound, H3O+ | Dimethylamine, Carbon Disulfide (CS2) | Calculate reaction mechanism and activation energy; model the inhibitory effect of metal complexation. researchgate.net |
| Photodegradation | This compound, Light (photons) | Various photo-products | Determine light absorption properties (TD-DFT); calculate activation energies for photochemical reactions. rsc.orgmdpi.com |
| Biodegradation | This compound, Microbial Enzymes | Metabolites | Generate potential metabolic pathways; assess thermodynamic feasibility of reactions. nih.gov |
Future Research Directions and Emerging Trends
Development of Novel Dimethyldithiocarbamate (B2753861) Derivatives with Enhanced Properties
The development of new dimethyldithiocarbamate derivatives with superior properties is a primary focus of current and future research. By modifying the chemical structure of the dithiocarbamate (B8719985) backbone, scientists aim to create compounds with enhanced stability, solubility, and targeted activity for a range of applications.
A significant area of research is in the synthesis of novel derivatives for therapeutic use. For example, saccharide-linked diethyldithiocarbamate (B1195824) derivatives are being explored as a new class of anticancer agents. nih.govresearchgate.net These compounds are designed as prodrugs to improve stability and solubility, allowing for tumor-selective activation. nih.govresearchgate.net The saccharide moiety can shield the active dithiocarbamate from premature degradation in the body. nih.govresearchgate.net Research has shown that copper-complexed saccharide-dithiocarbamate prodrugs demonstrate significant cytotoxicity against cancer cells, along with improved biostability and solubility profiles. nih.govresearchgate.net
Beyond cancer therapy, new dithiocarbamate derivatives are being synthesized to combat microbial infections. researchgate.net The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents, and dithiocarbamates have shown promise in this area due to their antibacterial and antifungal properties. researchgate.net Studies involving the synthesis of novel dithiocarbamate derivatives have demonstrated good antimicrobial activity profiles. researchgate.net
The relationship between the structure of these derivatives and their biological activity is a key area of investigation. researchgate.netnih.gov Understanding how different substituents on the dithiocarbamate molecule affect its properties will allow for the rational design of more potent and selective compounds. researchgate.netnih.gov For instance, research has shown that the presence of an α,β-unsaturated ketone fragment in dithiocarbamate derivatives can lead to potent anticancer activity. researchgate.net
Table 1: Examples of Novel Dimethyldithiocarbamate Derivatives and Their Enhanced Properties
| Derivative Class | Targeted Application | Enhanced Properties | Research Findings |
|---|---|---|---|
| Saccharide-linked Dithiocarbamates | Anticancer Therapy | Improved stability, solubility, tumor-selective activation | Act as prodrugs that release the active cytotoxic copper complex selectively in the tumor microenvironment. nih.govresearchgate.net |
| Dithiocarbamates with Heterocyclic Rings | Antimicrobial Agents | Broad-spectrum antibacterial and antifungal activity | Effective against various pathogenic bacteria and fungi, offering a potential solution to antibiotic resistance. researchgate.net |
| Dithiocarbamates with α,β-Unsaturated Ketone | Anticancer Therapy | Potent proliferation inhibition | Showed significant activity against human non-small cell lung cancer cell lines. researchgate.net |
| 3-Dithiocarbamic Flavanones | Antioxidants | Enhanced free radical scavenging | The presence of halogen substituents on the flavanone (B1672756) ring improves antioxidant properties. nih.gov |
Advanced Mechanistic Elucidation in Complex Chemical and Biological Systems
A deeper understanding of the mechanisms by which dimethyldithiocarbamate and its derivatives function is crucial for optimizing their existing applications and discovering new ones. Future research will increasingly employ advanced analytical and computational techniques to unravel the intricate reaction pathways and biological interactions of these compounds.
In biological systems, dithiocarbamates are known to interact with a variety of targets, largely due to their ability to chelate metals and react with thiol groups. nih.gov The mechanisms of action for their anticancer effects are multifaceted and are thought to involve the inhibition of proteasomes and the synthesis of RNA and DNA, ultimately leading to apoptosis of cancer cells. researchgate.net However, the precise molecular interactions and signaling pathways involved are still being elucidated. Future studies will likely focus on identifying the specific proteins and enzymes that are targeted by dithiocarbamate complexes to better understand their therapeutic effects and potential side effects. researchgate.net
The ability of dithiocarbamates to act as enzyme inhibitors is a key aspect of their biological activity. nih.gov The two sulfur atoms in the dithiocarbamate group can form strong bonds with metal ions, which are often essential components of enzyme active sites. researchgate.net By binding to these metal ions, dithiocarbamates can effectively block the enzyme's function. researchgate.net Advanced spectroscopic and crystallographic techniques will be instrumental in visualizing these interactions at the atomic level, providing a clearer picture of the inhibition mechanism.
Furthermore, the role of dithiocarbamates in modulating cellular processes such as oxidative stress, transcription, and apoptosis is an active area of research. researchgate.net It is known that dithiocarbamate compounds and their metal complexes can influence key proteins involved in these pathways. researchgate.net Future investigations will aim to map out the complex network of interactions that are triggered by dithiocarbamates in cells, which could lead to the development of more targeted therapies for a variety of diseases.
Innovations in Sustainable Synthesis and Application Technologies
In line with the growing emphasis on green chemistry, a significant trend in dithiocarbamate research is the development of sustainable and environmentally friendly methods for their synthesis and application. rsc.org Traditional synthetic routes often involve the use of hazardous solvents and reagents, leading to the generation of chemical waste. researchgate.net
Innovations in synthesis are focused on minimizing the environmental impact of dithiocarbamate production. One promising approach is the use of carbon dioxide (CO2) as a neutralizing agent in the oxidation of sodium dialkyldithiocarbamate to produce thiuram disulfides. acs.org This method offers a much greener reaction condition by utilizing CO2 and avoiding the use of strong acids like sulfuric acid. acs.org
The use of green reaction media is another key area of development. rsc.orgscispace.com Deep eutectic solvents (DES) and polyethylene (B3416737) glycol (PEG) have been shown to promote the environmentally friendly and rapid synthesis of dithiocarbamate derivatives. rsc.orgscispace.com These solvents are often biodegradable, have low toxicity, and can be recovered and recycled for subsequent reactions. rsc.orgscispace.com Furthermore, solvent-free synthesis methods are being explored, which involve the direct condensation of amines, carbon disulfide, and a Michael acceptor at room temperature, offering a practical and efficient route to dithiocarbamates with minimal waste. researchgate.net
In terms of applications, dithiocarbamates are being investigated for their role in green technologies. Their strong metal-chelating properties make them effective agents for the remediation of heavy metals from industrial wastewater. enpress-publisher.comresearchgate.net Sodium dimethyldithiocarbamate, for instance, is widely used to precipitate heavy metals, forming stable and insoluble chelates that can be easily removed from water. enpress-publisher.comresearchgate.net This provides a cost-effective and efficient solution for treating contaminated water sources. enpress-publisher.comresearchgate.net
Refinement of Analytical Methodologies for Trace Analysis and Multi-Residue Determination
The accurate and sensitive detection of dimethyldithiocarbamates and their metabolites is essential for ensuring food safety and monitoring environmental contamination. encyclopedia.pub Due to their inherent instability and low solubility in many solvents, the analysis of dithiocarbamates presents significant challenges. encyclopedia.pub Future research will continue to focus on refining analytical methodologies to achieve lower detection limits, higher selectivity, and the ability to perform multi-residue analysis in complex matrices.
Traditional methods for dithiocarbamate analysis often rely on the digestion of the sample with hot acid to release carbon disulfide (CS2), which is then quantified by techniques such as spectrophotometry or gas chromatography. encyclopedia.pubresearchgate.net While these methods are well-established, they lack specificity as they measure the total dithiocarbamate content and cannot distinguish between different types of dithiocarbamates. encyclopedia.pubresearchgate.net
More advanced techniques based on liquid chromatography-mass spectrometry (LC-MS) are now being developed to overcome these limitations. nih.gov LC-MS methods allow for the simultaneous determination of different dithiocarbamate subclasses, such as dimethyldithiocarbamates, ethylenebis(dithiocarbamates), and propylenebis(dithiocarbamates). nih.gov The use of stable isotope dilution assays in conjunction with LC-MS can further improve the accuracy and precision of the analysis, especially for unstable residues in plant samples. nih.gov
Gas chromatography-mass spectrometry (GC-MS) remains a widely used technique for dithiocarbamate analysis, particularly for the determination of CS2 generated from their hydrolysis. jst.go.jpekb.eg Method validation studies have shown that GC-MS can be a suitable and reliable technique for determining dithiocarbamate residues in various food commodities. ekb.eg
Emerging analytical approaches include the use of biosensors and advanced spectroscopic techniques like Raman spectroscopy. mdpi.com Biosensors offer the potential for rapid and on-site detection of dithiocarbamates, while Raman spectroscopy provides a highly selective fingerprint for each molecule, enabling their identification and quantification even in complex mixtures. mdpi.com
Table 2: Comparison of Analytical Methodologies for Dithiocarbamate Determination
| Analytical Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Spectrophotometry (CS2 evolution) | Acid hydrolysis to CS2, followed by colorimetric detection. researchgate.net | Simple, inexpensive. researchgate.net | Lacks specificity, measures total dithiocarbamates. encyclopedia.pub |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. jst.go.jp | High sensitivity and selectivity for CS2. jst.go.jp | Indirect analysis, requires derivatization or hydrolysis. encyclopedia.pub |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation of compounds in the liquid phase followed by tandem mass spectrometry. nih.gov | High specificity for individual dithiocarbamates, suitable for multi-residue analysis. nih.gov | Can be affected by matrix effects, instability of analytes. encyclopedia.pub |
| Biosensors | Utilizes biological recognition elements for detection. | Potential for rapid, portable, and on-site analysis. | Still in development for a wide range of dithiocarbamates. mdpi.com |
| Raman Spectroscopy | Measures vibrational modes of molecules. | High selectivity, provides a molecular fingerprint. mdpi.com | May require specialized equipment and substrates (SERS). mdpi.com |
Expanding Applications in Emerging Fields (e.g., Advanced Materials, Green Technologies)
The unique chemical properties of dimethyldithiocarbamic acid and its derivatives are paving the way for their application in a variety of emerging fields, including advanced materials and green technologies. Their ability to form stable complexes with a wide range of metals is a key factor driving this expansion.
In the realm of advanced materials, dithiocarbamate complexes are being explored as single-source precursors for the synthesis of metal sulfide (B99878) nanoparticles. encyclopedia.pub These nanoparticles have a wide range of potential applications in areas such as electronics, catalysis, and photovoltaics. The use of dithiocarbamate complexes allows for better control over the size, shape, and composition of the resulting nanoparticles. encyclopedia.pub Furthermore, dithiocarbamates are gaining attention in nanotechnology for their role in the synthesis of nanocomposites with enhanced conductivity and mechanical strength. fortunehn.com
In the field of green technologies, the application of dithiocarbamates in environmental remediation is a significant area of research. nih.gov Their strong affinity for heavy metals makes them excellent chelating agents for removing toxic metals like lead, cadmium, and mercury from contaminated water and soil. nih.gov Dithiocarbamate-functionalized materials, such as activated carbon, are being developed to enhance the efficiency of heavy metal removal. mdpi.com
Dithiocarbamates are also finding use as catalysts in organic synthesis. mdpi.com For example, magnetic dithiocarbamate-functionalized nanostructures have been used as catalysts for the synthesis of propargyl amines. mdpi.com The versatility of dithiocarbamates as ligands allows for the design of catalysts with specific activities and selectivities for a variety of chemical transformations.
The diverse applications of dithiocarbamates also extend to the rubber industry, where they are used as accelerators in the vulcanization process to improve the physical properties of rubber products. fortunehn.com In agriculture, they are used as fungicides and pesticides to protect crops from various diseases. nih.gov As research continues, it is likely that even more innovative applications for these versatile compounds will be discovered.
Q & A
Q. What are the primary coordination modes of dimethyldithiocarbamic acid in metal complexes, and how can they be experimentally verified?
this compound (DMDTC) typically acts as a bidentate ligand, coordinating through its two sulfur atoms. For example, in cadmium complexes, DMDTC forms a one-dimensional polymeric structure via µ3-bridging sulfur atoms, resulting in an octahedral geometry around the metal center . Experimental verification involves:
- X-ray crystallography to determine bond lengths (e.g., Cd–S distances ranging from 2.6255 to 2.7909 Å) and coordination geometry.
- Infrared spectroscopy (IR) to confirm the presence of characteristic C–S and C–N stretching vibrations (1,450–1,500 cm<sup>−1</sup> and 950–1,000 cm<sup>−1</sup>, respectively) .
Q. What synthetic routes are effective for preparing dimethyldithiocarbamate derivatives, and how are intermediates characterized?
A common method involves reacting secondary amines (e.g., dimethylamine) with carbon disulfide in alkaline media to form sodium dimethyldithiocarbamate. For example:
- One-pot synthesis of tetramethylthiuram monosulfide (TMTS) uses sodium dimethyldithiocarbamate and phosgene .
- Intermediate characterization:
- Elemental analysis for stoichiometric validation.
- UV-Vis spectroscopy to monitor ligand-to-metal charge transfer transitions in metal complexes .
Q. How can researchers distinguish this compound from its salts using spectroscopic methods?
Key distinctions include:
- Proton NMR : The free acid shows a singlet for N–CH3 protons (~δ 3.2 ppm), while salts exhibit shifts due to deprotonation.
- Mass spectrometry : Sodium salts display molecular ion peaks at m/z 143.21 (C3H6NNaS2<sup>+</sup>) .
Advanced Research Questions
Q. What metabolic pathways involve this compound in biological systems, and how can these pathways be experimentally traced?
In Saccharomyces cerevisiae, DMDTC interconverts with thiram (tetramethylthiuram disulfide) via the glutathione redox cycle . Methodological approaches:
- Radiolabeled compounds : Track metabolic intermediates using <sup>14</sup>C-labeled DMDTC.
- LC-MS/MS : Quantify glutathione-DMDTC adducts to elucidate redox-driven transformations .
Q. How does this compound influence oxidative stress responses in cellular models, and what experimental designs minimize confounding variables?
DMDTC derivatives (e.g., zinc salts) act as pro-oxidants by disrupting cellular redox balance. Experimental strategies:
Q. What structural factors govern the environmental stability of DMDTC-based MOFs, and how can degradation products be analyzed?
Metal-organic frameworks (MOFs) with DMDTC ligands (e.g., cadmium polymers) degrade under acidic conditions due to ligand protonation. Analytical workflows:
- Powder XRD : Monitor crystallinity loss during exposure to pH gradients.
- ICP-OES : Quantify metal leaching (e.g., Cd<sup>2+</sup>) to assess environmental risks .
Q. How can contradictory data on DMDTC’s antimicrobial efficacy be resolved across studies?
Discrepancies often arise from variations in:
- Test organisms : Fungal vs. bacterial models (e.g., Candida vs. E. coli).
- Experimental conditions : pH-dependent solubility (pKa ~4.5) affects bioavailability. Resolution strategies:
- Standardized MIC assays : Use CLSI guidelines for consistent inoculum preparation.
- Multivariate regression : Corrogate efficacy with solvent polarity and partition coefficients .
Methodological Guidelines
Designing Controlled Studies for DMDTC Toxicity Assessments
- Dose-response curves : Include LD50 determinations in rodent models (OECD 423).
- Negative controls : Use sodium carboxymethylcellulose as a vehicle control to isolate solvent effects .
Analyzing DMDTC’s Role in Rubber Vulcanization: A Kinetic Approach
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
